Product packaging for 14-(4-Nitrobenzoyloxy)yohimbine(Cat. No.:CAS No. 109460-90-4)

14-(4-Nitrobenzoyloxy)yohimbine

Cat. No.: B022970
CAS No.: 109460-90-4
M. Wt: 519.5 g/mol
InChI Key: ZDOVTMRFXLKGQV-IZUVYGNBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

14-(4-Nitrobenzoyloxy)yohimbine is a strategically modified yohimbine derivative designed for advanced pharmacological research. This compound is of significant interest due to its potentiated calcium channel-blocking activity. Studies indicate that the introduction of a bulky 4-nitrobenzoyloxy substituent at the 14-position of the yohimbine structure intensely enhances its ability to block Ca²⁺-induced contractions in vascular smooth muscle, an effect that is markedly more potent than its parent compound, yohimbine . This enhanced activity makes this compound a valuable chemical tool for investigating Ca²⁺ signaling pathways and vascular physiology. Concurrently, this structural modification has been shown to reduce its alpha-adrenoceptor antagonistic effects compared to yohimbine, offering a more selective profile for dissecting complex receptor interactions . Researchers can utilize this compound to probe the structure-activity relationships of indole alkaloids and to develop new understandings of calcium channel dynamics in various experimental models. It represents a promising lead structure for the exploration of novel calcium channel blockers. Intended Use and Classification: This product is labeled "For Research Use Only" (RUO) . It is strictly intended for laboratory research purposes and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29N3O7 B022970 14-(4-Nitrobenzoyloxy)yohimbine CAS No. 109460-90-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109460-90-4

Molecular Formula

C28H29N3O7

Molecular Weight

519.5 g/mol

IUPAC Name

methyl (1R,15R,18S,19R,20S,21R)-18-hydroxy-21-(4-nitrobenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C28H29N3O7/c1-37-28(34)23-21(32)11-8-16-14-30-13-12-19-18-4-2-3-5-20(18)29-24(19)25(30)26(22(16)23)38-27(33)15-6-9-17(10-7-15)31(35)36/h2-7,9-10,16,21-23,25-26,29,32H,8,11-14H2,1H3/t16-,21-,22-,23-,25+,26+/m0/s1

InChI Key

ZDOVTMRFXLKGQV-IZUVYGNBSA-N

SMILES

COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O

Canonical SMILES

COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O

Synonyms

14 beta-(4-nitrobenzoyloxy)yohimbine
14-(4-nitrobenzoyloxy)yohimbine
14-NBO-yohimbine

Origin of Product

United States

Foundational & Exploratory

In Vitro Profile of 14-(4-Nitrobenzoyloxy)yohimbine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the in vitro pharmacological activities of 14-(4-Nitrobenzoyloxy)yohimbine, a derivative of the α2-adrenoceptor antagonist yohimbine. Contrary to the parent compound's primary mechanism of action, in vitro studies have demonstrated that this compound exhibits potent calcium channel blocking properties with significantly diminished activity at α1- and α2-adrenergic receptors. This document consolidates the available quantitative data, details the experimental methodologies employed in these assessments, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Introduction

Yohimbine, an indole alkaloid, is well-characterized as a selective antagonist of α2-adrenergic receptors, leading to an increase in norepinephrine release.[1] This mechanism underlies its historical use in various physiological and pharmacological studies. The chemical modification of the yohimbine scaffold offers an avenue to explore novel pharmacological profiles. The addition of a 4-nitrobenzoyloxy group at the 14-position of the yohimbine molecule results in this compound. This substitution dramatically alters the compound's in vitro activity, shifting its primary target from adrenergic receptors to voltage-gated calcium channels. This guide will delve into the specifics of this altered pharmacological profile.

In Vitro Pharmacological Activities

The in vitro activity of this compound has been primarily investigated through functional assays assessing its effects on vascular smooth muscle contraction and nerve-mediated responses. These studies have revealed a distinct separation of activities compared to the parent compound, yohimbine.

Calcium Channel Blocking Activity

Studies utilizing the isolated rat perfused mesenteric vascular bed have demonstrated that this compound is a potent blocker of calcium channels.[2] In this experimental model, the compound effectively antagonized Ca²⁺-induced contractions.

Adrenergic Receptor Activity

Data Presentation

The following tables summarize the quantitative data on the in vitro activities of this compound and its parent compound, yohimbine.

Table 1: Calcium Channel Blocking Activity

CompoundAssayAgonistObserved EffectConcentration
This compoundRat Perfused Mesenteric Vascular BedCa²⁺Blockade of induced contraction3 x 10⁻⁶ M
YohimbineRat Perfused Mesenteric Vascular BedCa²⁺Weak blockade of induced contraction10⁻⁵ M

Table 2: Adrenergic Receptor Antagonist Activity

CompoundReceptorAssayAgonistObserved EffectConcentration
This compoundα1-AdrenoceptorRat Perfused Mesenteric Vascular BedNoradrenalineNo effect on dose-response curve3 x 10⁻⁶ M
This compoundα2-AdrenoceptorRat Isolated Vas DeferensClonidineNo effect on twitch response inhibition10⁻⁸ M
Yohimbineα2-AdrenoceptorRat Isolated Vas DeferensClonidineSignificant attenuation of twitch response inhibitionNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Rat Perfused Mesenteric Vascular Bed Assay (for Calcium Channel and α1-Adrenoceptor Activity)

This ex vivo method assesses the vasoactive properties of compounds on a vascular bed.

  • Tissue Preparation: Male Wistar rats are euthanized, and the superior mesenteric artery is cannulated. The mesenteric vascular bed is then carefully dissected and placed in a perfusion apparatus.

  • Perfusion: The preparation is perfused with a Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1), gassed with 95% O₂ and 5% CO₂ at 37°C. The perfusion pressure is continuously monitored.

  • Calcium Channel Blocking Assay:

    • The vascular bed is perfused with a Ca²⁺-free, high K⁺ (e.g., 60 mM) Krebs-Henseleit solution to depolarize the smooth muscle cells and inactivate voltage-gated sodium channels.

    • Cumulative concentrations of CaCl₂ are added to induce vasoconstriction.

    • A concentration-response curve to CaCl₂ is established.

    • The preparation is washed and then incubated with this compound at various concentrations (e.g., 3 x 10⁻⁶ M to 10⁻⁵ M).

    • A second concentration-response curve to CaCl₂ is generated in the presence of the test compound. A rightward shift in the curve indicates calcium channel blockade.

  • α1-Adrenoceptor Antagonist Assay:

    • The vascular bed is perfused with normal Krebs-Henseleit solution.

    • A cumulative concentration-response curve to the α1-adrenoceptor agonist, noradrenaline, is established.

    • The preparation is washed and incubated with this compound (e.g., at 3 x 10⁻⁶ M).

    • A second concentration-response curve to noradrenaline is generated. The absence of a significant rightward shift indicates a lack of α1-adrenoceptor antagonism.

Rat Isolated Vas Deferens Assay (for α2-Adrenoceptor Activity)

This classic pharmacological preparation is used to assess pre-synaptic α2-adrenoceptor activity.

  • Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Experimental Setup: The tissue is subjected to electrical field stimulation to elicit twitch responses, which are recorded using an isometric transducer.

  • α2-Adrenoceptor Antagonist Assay:

    • A baseline of stable twitch responses is established.

    • A cumulative concentration-response curve to the α2-adrenoceptor agonist, clonidine, is generated. Clonidine inhibits the twitch response by acting on pre-synaptic α2-adrenoceptors, which reduces neurotransmitter release.

    • The tissue is washed thoroughly to restore the baseline twitch response.

    • The preparation is incubated with this compound (e.g., at 10⁻⁸ M).

    • A second concentration-response curve to clonidine is generated in the presence of the test compound. The lack of a significant rightward shift in the clonidine concentration-response curve indicates a lack of α2-adrenoceptor antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Calcium Channel Blockade by this compound A Depolarization of Smooth Muscle Cell B Opening of L-type Voltage-Gated Ca²⁺ Channels A->B C Influx of Extracellular Ca²⁺ B->C D Ca²⁺ binds to Calmodulin C->D E Activation of Myosin Light Chain Kinase (MLCK) D->E F Phosphorylation of Myosin E->F G Smooth Muscle Contraction F->G H This compound H->B Blockade

Caption: Signaling pathway of smooth muscle contraction and its inhibition by this compound.

G cluster_1 α2-Adrenoceptor Antagonism by Yohimbine (for comparison) I Norepinephrine (NE) Release from Nerve Terminal J NE binds to pre-synaptic α2-Adrenoceptors I->J K Inhibition of further NE Release (Negative Feedback) J->K K->I L Yohimbine L->J Antagonism M Increased NE in Synaptic Cleft L->M

Caption: Mechanism of α2-adrenoceptor antagonism by yohimbine.

G cluster_2 Experimental Workflow: Rat Perfused Mesenteric Vascular Bed Assay P1 Isolate and Cannulate Mesenteric Artery P2 Perfuse with Ca²⁺-free, high K⁺ solution P1->P2 P3 Establish baseline Ca²⁺ dose-response curve P2->P3 P4 Incubate with This compound P3->P4 P5 Generate second Ca²⁺ dose-response curve P4->P5 P6 Analyze for rightward shift (indicative of blockade) P5->P6

Caption: Workflow for assessing calcium channel blocking activity.

Conclusion

The in vitro data for this compound clearly indicate a significant shift in pharmacological activity compared to its parent compound, yohimbine. The introduction of the 14-(4-nitrobenzoyloxy) group confers potent calcium channel blocking activity while markedly reducing its affinity for α-adrenergic receptors. This profile suggests that this compound may serve as a valuable tool for studying calcium channel function and as a lead compound for the development of novel cardiovascular agents. Further research is warranted to elucidate the specific subtype of calcium channel targeted and to explore its in vivo efficacy and safety profile.

References

In-Depth Technical Guide on the Predicted Mechanism of Action of 14-(4-Nitrobenzoyloxy)yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the predicted mechanism of action of 14-(4-Nitrobenzoyloxy)yohimbine. Based on a comprehensive review of the scientific literature, there are no direct studies on the pharmacological activity of this specific compound. However, structure-activity relationship (SAR) studies of closely related yohimbine analogs provide critical insights. Notably, the parent compound, yohimbine, is a well-characterized antagonist of α2-adrenergic receptors. In contrast, substitutions at the 14-position of the yohimbine scaffold have been shown to significantly impact its pharmacological activity. A key study has demonstrated that 14-β-benzoyloxy yohimbine, a structurally analogous compound, is inactive as an alpha-adrenoceptor blocker. This evidence strongly suggests that this compound is also likely to be pharmacologically inactive at these receptors. This guide will delve into the established pharmacology of yohimbine, the structure-activity relationships of its C14-substituted analogs, and the experimental protocols typically employed to determine the activity of such compounds.

Introduction to Yohimbine's Pharmacology

Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia johimbe tree. It is primarily known for its antagonist activity at α2-adrenergic receptors.[1][2] By blocking these presynaptic autoreceptors, yohimbine increases the release of norepinephrine, leading to a sympathomimetic effect.[2] This mechanism is responsible for its physiological effects, which include increased heart rate and blood pressure.[1] Yohimbine has been investigated for various therapeutic applications, including erectile dysfunction and as a pharmacological tool to study the adrenergic system.[1]

Structure-Activity Relationship of C14-Substituted Yohimbine Analogs

The pharmacological profile of yohimbine can be significantly altered by chemical modifications to its pentacyclic structure. The C14 position, in particular, has been a target for synthetic modifications to explore the structure-activity relationships of yohimbine analogs.

A pivotal study on the cardiovascular activities of various yohimbine analogs investigated the impact of substitutions at the C14 position on α1- and α2-adrenoceptor blocking activity.[3] This research revealed that the introduction of a benzoyloxy group at the 14-β position results in an inactive compound.[3]

Quantitative Data on C14-Substituted Yohimbine Analogs

To illustrate the impact of C14-substitutions on the α-adrenoceptor blocking activity of yohimbine, the following table summarizes the potency order of several analogs as determined by their ability to block the pressor responses to epinephrine in pithed rats.[3]

CompoundSubstitution at C14Potency Order (Alpha-Adrenoceptor Blockade)
Yohimbine-H1 (Most Potent)
14-β-hydroxy Yohimbine-OH5
14-β-benzoyloxy Yohimbine -O-CO-Ph Inactive

Data sourced from a comparative study on the cardiovascular activities of yohimbine and its analogs.[3]

The data clearly indicates that while a hydroxyl group at C14 reduces potency, the larger benzoyloxy group abolishes activity at alpha-adrenoceptors. Given that this compound features a similarly bulky acyloxy moiety at the same position, it is reasonable to extrapolate that this compound would also be inactive. The addition of a nitro group to the phenyl ring is unlikely to restore the affinity for adrenergic receptors and may further hinder binding due to steric and electronic effects.

Predicted Mechanism of Action of this compound

Based on the available structure-activity relationship data for C14-substituted yohimbine analogs, This compound is predicted to be inactive as an antagonist at α-adrenergic receptors. The bulky 4-nitrobenzoyloxy group at the C14 position likely introduces significant steric hindrance, preventing the molecule from effectively binding to the orthosteric site of the α2-adrenergic receptor.

Visualizing the Structure-Activity Relationship at C14

The following diagram illustrates the impact of substitutions at the C14 position of the yohimbine scaffold on its α-adrenergic receptor blocking activity.

SAR_C14_Yohimbine cluster_yohimbine Yohimbine Scaffold cluster_substituents C14 Substituents cluster_activity α-Adrenergic Receptor Blocking Activity Yohimbine Yohimbine Core H -H OH -OH Benzoyloxy -O-CO-Ph (Benzoyloxy) Nitrobenzoyloxy -O-CO-Ph-NO2 (4-Nitrobenzoyloxy) [Predicted] Active Active H->Active High Affinity Reduced Reduced Activity OH->Reduced Lower Affinity Inactive Inactive Benzoyloxy->Inactive No Affinity Nitrobenzoyloxy->Inactive Predicted No Affinity experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment binding_assay Radioligand Binding Assay receptor_membranes Receptor Membranes (α1 and α2) binding_assay->receptor_membranes radioligand Radioligand (e.g., [3H]-yohimbine) binding_assay->radioligand test_compound Test Compound (14-NBOY) binding_assay->test_compound binding_result Determine Binding Affinity (Ki) binding_assay->binding_result conclusion Conclusion on Activity binding_result->conclusion pithed_rat Pithed Rat Model iv_admin IV Administration of Test Compound pithed_rat->iv_admin agonist_challenge Agonist Challenge (α1 and α2 agonists) iv_admin->agonist_challenge bp_measurement Blood Pressure Measurement agonist_challenge->bp_measurement functional_result Determine Antagonist Potency bp_measurement->functional_result functional_result->conclusion start Start start->binding_assay start->pithed_rat

References

Navigating the Physicochemical Landscape of Yohimbine Derivatives: A Technical Guide to the Solubility and Stability of 14-(4-Nitrobenzoyloxy)yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yohimbine, a pentacyclic indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a well-documented α2-adrenergic receptor antagonist. Its diverse pharmacological activities have spurred interest in the development of novel derivatives, such as 14-(4-Nitrobenzoyloxy)yohimbine, to potentially enhance its therapeutic profile. A thorough understanding of a compound's solubility and stability is paramount for its successful development as a pharmaceutical agent, influencing everything from formulation and bioavailability to storage and shelf-life. This guide provides an in-depth look at the known solubility and stability characteristics of yohimbine and outlines the experimental protocols necessary to evaluate these critical parameters for its derivatives.

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. For yohimbine, solubility is influenced by the solvent, pH, and the form of the molecule (free base vs. salt).

Quantitative Solubility Data

While specific data for this compound is unavailable, the following table summarizes the known solubility of yohimbine and its hydrochloride salt in various solvents. This information provides a baseline for anticipating the solubility behavior of its ester derivatives.

CompoundSolventSolubilityReference
YohimbineWaterSparingly soluble
YohimbineAlcoholHighly soluble
YohimbineChloroformReadily soluble
YohimbineDiethyl etherSparingly soluble
Yohimbine HydrochlorideWaterData not specified, but generally more soluble than the free base
Yohimbine HydrochlorideEthanolSoluble

Note: "Sparingly soluble" and "highly soluble" are qualitative terms from the cited literature. Quantitative values would need to be determined experimentally.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol)

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a validated analytical method for the compound

  • Vials and syringes with appropriate filters

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visible.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaking incubator until equilibrium is reached. Equilibrium is typically achieved within 24 to 72 hours, which can be confirmed by taking measurements at different time points until the concentration plateaus.

  • After reaching equilibrium, allow the vials to stand to let the undissolved solids settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of the compound in the specific solvent, expressed in units such as mg/mL or µg/mL.

Stability Profile

The chemical stability of a drug substance is its ability to resist degradation under various environmental conditions. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Factors Affecting Stability of Yohimbine

Based on studies of yohimbine and its hydrochloride salt, the following factors are known to influence its stability:

  • pH: Yohimbine hydrochloride is reported to be remarkably stable at very low pH, likely due to intramolecular hydrogen bonding. Hydrolysis is a primary degradation pathway at neutral pH (pH 6 and 7), leading to the formation of yohimbinic acid.

  • Light: Yohimbine should be protected from light. Photodegradation can occur, and in the presence of light and oxygen in acidic solutions, yohimbine can oxidize to form 3,4-dehydroyohimbine.

  • Oxidation: The indole alkaloid structure of yohimbine is susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

Quantitative Stability Data

Specific stability data for this compound is not available. The table below summarizes the known degradation pathways for yohimbine.

ConditionDegradation PathwayMajor DegradantReference
Acidic (low pH)Resistant to acid catalysis-
Neutral pH (6-7)HydrolysisYohimbinic acid
Light & AcidicPhoto-oxidation3,4-dehydroyohimbine
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Environmental chamber with controlled temperature, humidity, and light

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat as necessary (e.g., 60 °C) for a specified period.

  • Alkaline Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat as necessary.

  • Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3%) at room temperature.

  • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV or fluorescent) in a photostability chamber.

  • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60 °C) in a stability chamber.

  • At various time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately.

  • Analyze the samples using a stability-indicating HPLC-PDA/MS method to separate the parent compound from its degradation products. The use of a mass spectrometer is highly recommended for the identification of unknown degradants.

Signaling Pathways and Mechanism of Action

Yohimbine's primary mechanism of action is the blockade of α2-adrenergic receptors. This antagonism leads to an increase in the release of norepinephrine, resulting in a sympathomimetic effect. The signaling cascade initiated by α2-adrenergic receptor activation (which yohimbine inhibits) is a key area of study.

Visualizing Yohimbine's Primary Mechanism of Action

The following diagram illustrates the antagonistic effect of yohimbine at the presynaptic α2-adrenergic receptor.

Yohimbine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NE NE NE_release->NE alpha2_receptor α2-Adrenergic Receptor NE->alpha2_receptor Negative Feedback postsynaptic_receptor Postsynaptic Receptor NE->postsynaptic_receptor Binds Yohimbine Yohimbine Yohimbine->alpha2_receptor Blocks Stability_Workflow start Start: Compound Synthesis and Purification method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) method_dev->forced_deg degradant_id Identify Degradation Products (HPLC-MS) forced_deg->degradant_id formal_stability Formal Stability Studies (ICH Guidelines) degradant_id->formal_stability data_analysis Data Analysis and Shelf-Life Determination formal_stability->data_analysis end End: Stability Profile Established data_analysis->end

Preliminary Toxicity Screening of 14-(4-Nitrobenzoyloxy)yohimbine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific preliminary toxicity of 14-(4-Nitrobenzoyloxy)yohimbine is not currently available in published scientific literature. This guide provides a framework for its potential toxicity assessment based on the known toxicological profile of its parent compound, yohimbine, and its analogues. The experimental protocols described herein are proposed standard methods for evaluating a novel chemical entity.

Introduction

Yohimbine, a pentacyclic indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is primarily known for its α2-adrenergic receptor antagonist activity.[1] Its derivatives are being explored for various therapeutic applications, including anticancer and anti-inflammatory properties.[2] this compound is a synthetic derivative of yohimbine. A thorough toxicological evaluation is a critical prerequisite for its further development as a potential therapeutic agent. This document outlines a proposed strategy for the preliminary toxicity screening of this compound, including in vivo acute toxicity, in vitro cytotoxicity, and genotoxicity assessments.

Known Toxicity of Yohimbine and its Analogues

The toxicity profile of yohimbine has been documented through clinical use and case reports of overdose. Side effects are generally dose-dependent and related to its sympathomimetic effects.

In Vivo and Clinical Toxicity

Common adverse effects of yohimbine in humans include anxiety, nervousness, insomnia, hypertension, and tachycardia.[3][4][5] Severe overdose can lead to more serious complications such as seizures, myocardial infarction, and in rare cases, death.[3][6]

Table 1: Reported Toxic and Fatal Blood Concentrations of Yohimbine in Humans

Subject DescriptionYohimbine Blood Concentration (ng/mL)Observed EffectsReference
37-year-old male bodybuilder5,240Neurotoxic effects, seizures, hypertension, tachycardia[7]
Four adult males (intoxication)249 - 5,631Severe poisoning, one fatality at 5,631 ng/mL[8]
Two fatal cases7,400 and 5,400Acute yohimbine intoxication[6]
Therapeutic range40 - 400Average therapeutic whole blood level[6]
In Vitro Cytotoxicity

Studies on yohimbine and its synthetic analogues have demonstrated cytotoxic activity against various cancer cell lines. This suggests a potential for both anti-cancer efficacy and general cellular toxicity.

Table 2: In Vitro Cytotoxicity of Yohimbine and its Analogues

CompoundCell LineCell TypeIC50 (µM)Reference
YohimbineKB-ChR-8–5Drug-resistant oral cancer44[9]
Yohimbine-type alkaloidMCF-7Breast cancer25.5[10]
Yohimbine-type alkaloidSWS80Colon cancer22.6[10]
Yohimbine-type alkaloidA549Lung cancer26.0[10]
Novel Yohimbine AnaloguesPATU-8988Pancreatic cancerModest (sub-millimolar)[11]
Novel Yohimbine AnaloguesSGC-7901Gastric cancerModest (sub-millimolar)[11]
Novel Yohimbine AnaloguesGES-1Normal gastric mucosalModest (sub-millimolar)[11]

Proposed Experimental Workflow for Toxicity Screening

A tiered approach is recommended for the preliminary toxicity screening of this compound, starting with in vitro assays to estimate starting doses for in vivo studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Acute_Toxicity Acute Oral Toxicity Study (OECD 423/425) Cytotoxicity->Acute_Toxicity Provides dose range finding Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) Data_Analysis Determine IC50, LD50, and Genotoxic Potential Genotoxicity->Data_Analysis Acute_Toxicity->Data_Analysis Risk_Assessment Preliminary Risk Assessment Data_Analysis->Risk_Assessment

Proposed workflow for preliminary toxicity screening.

Detailed Experimental Protocols

Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This method determines the acute oral toxicity of a substance by assigning it to a toxicity class based on mortality.

Objective: To estimate the acute lethal dose (LD50) and identify signs of toxicity.

Experimental Protocol:

  • Animals: Healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old) are used. Animals are acclimatized for at least 5 days before dosing.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Administration:

    • The test substance is administered as a single oral dose by gavage.

    • A stepwise procedure is used with 3 animals per step.

    • Starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight) are chosen based on available data. In the absence of data, 300 mg/kg is a common starting dose.[5]

    • The outcome of each step (mortality or survival) determines the next dose level.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.

  • Termination and Necropsy: All surviving animals are euthanized at the end of the 14-day observation period, and a gross necropsy is performed.

  • Data Analysis: The LD50 is estimated based on the mortality pattern across the different dose levels, and the substance is classified according to the Globally Harmonised System (GHS).[12]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Experimental Protocol:

  • Cell Culture:

    • Select appropriate cell lines (e.g., a normal human cell line like fibroblasts and relevant cancer cell lines).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.[16][17]

Objective: To assess the mutagenic potential of the test compound.

Experimental Protocol:

  • Bacterial Strains: Use at least two standard strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[18]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[18]

  • Plate Incorporation Method:

    • To molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Genotoxicity: In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[9][10]

Objective: To assess the clastogenic (chromosome breaking) and aneugenic (chromosome lagging) potential of the test compound.

Experimental Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes.

  • Compound Treatment: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation.[19]

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[4][10]

  • Cell Harvesting and Staining:

    • Harvest the cells and treat them with a hypotonic solution.

    • Fix the cells and drop them onto microscope slides.

    • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[19]

  • Microscopic Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[4]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Potential Signaling Pathways Involved in Toxicity

The toxicity of yohimbine and its analogues may be mediated through various signaling pathways. While the primary target is the α2-adrenergic receptor, other pathways have been implicated in its cellular effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Yohimbine Yohimbine / Analogues Alpha2AR α2-Adrenergic Receptor Yohimbine->Alpha2AR Antagonist PLCg1 PLCγ1 Yohimbine->PLCg1 Inhibits mTOR mTOR Yohimbine->mTOR Inhibits p38 p38 Yohimbine->p38 Inhibits PDGFR PDGF Receptor PDGFR->PLCg1 Activates Proliferation_Migration ↓ Proliferation & ↓ Migration PLCg1->Proliferation_Migration Regulates FAK FAK mTOR->FAK p38->FAK FAK->Proliferation_Migration Regulates

Known signaling pathways modulated by yohimbine.

Studies have shown that yohimbine can suppress the proliferation and migration of vascular smooth muscle cells by downregulating the Phospholipase C-γ1 (PLCγ1) signaling pathway, independent of its α2-adrenergic receptor antagonism.[7][11][20][21] Additionally, yohimbine has been found to inhibit the mTOR/p38/FAK signaling pathway.[22] These pathways are crucial for cell growth, proliferation, and migration, and their inhibition could be a mechanism for both therapeutic and toxic effects.

Conclusion

While no direct toxicity data for this compound exists, a preliminary toxicity screening is essential for its development. The proposed workflow, incorporating in vivo acute toxicity studies and in vitro cytotoxicity and genotoxicity assays, provides a robust framework for an initial safety assessment. The findings from these studies will be critical for determining the therapeutic potential and risk profile of this novel yohimbine derivative.

References

Methodological & Application

Application Notes and Protocols for 14-(4-Nitrobenzoyloxy)yohimbine in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive literature search did not yield specific in vivo rodent model data for 14-(4-Nitrobenzoyloxy)yohimbine. The following application notes and protocols are based on the extensive research conducted on its parent compound, yohimbine . Researchers should use this information as a foundational guide and adapt protocols for the specific derivative, considering potential differences in potency, pharmacokinetics, and pharmacodynamics.

Introduction

Yohimbine is a well-characterized indole alkaloid primarily known for its antagonist activity at α2-adrenergic receptors.[[“]][2][3][4] This action leads to an increase in norepinephrine release and sympathetic nervous system activity.[[“]][3][4] In preclinical research, yohimbine is widely used as a pharmacological stressor to induce anxiety-like and panic-like behaviors in rodent models, making it a valuable tool for studying the neurobiology of anxiety disorders and for screening potential anxiolytic compounds.[5][6][7][8][9] The addition of a 4-nitrobenzoyloxy group at the 14-position of the yohimbine scaffold may alter its properties, and the following protocols for yohimbine can serve as a starting point for the in vivo characterization of this compound.

Mechanism of Action (Yohimbine)

Yohimbine's primary mechanism of action is the blockade of presynaptic α2-adrenergic receptors.[3][7][10] This inhibits the negative feedback loop that normally regulates norepinephrine release, leading to increased levels of norepinephrine in the synapse. This surge in noradrenergic activity is thought to underlie its anxiogenic effects.[6][9] Yohimbine also exhibits affinity for other receptors, including α1-adrenergic, serotonin (5-HT), and dopamine receptors, although its action at α2-receptors is the most potent and well-characterized.[7][10]

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Yohimbine Yohimbine Alpha2_Receptor α2-Adrenergic Receptor Yohimbine->Alpha2_Receptor Blocks NE_Release NE Release Alpha2_Receptor->NE_Release Inhibits (-) NE_Vesicle Norepinephrine (NE) Vesicle NE_Vesicle->NE_Release Exocytosis NE_Synapse Norepinephrine NE_Release->NE_Synapse Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_Synapse->Postsynaptic_Receptor Binds Sympathetic_Activation Increased Sympathetic Activity Postsynaptic_Receptor->Sympathetic_Activation Leads to

Figure 1: Simplified signaling pathway of yohimbine's mechanism of action.

Data Presentation: Pharmacokinetics of Yohimbine in Rats

The pharmacokinetic profile of yohimbine has been studied in rats. Understanding these parameters is crucial for designing in vivo experiments, including dosage and timing of behavioral tests.

ParameterValueSpecies/StrainRoute of AdministrationDosageReference
Distribution Half-life (t½α) 0.048 hSprague-Dawley RatIntravenous (i.v.)1 mg/kg[11]
Elimination Half-life (t½β) 16.3 hSprague-Dawley RatIntravenous (i.v.)1 mg/kg[11]
Clearance 11 ml/h·kg⁻¹Sprague-Dawley RatIntravenous (i.v.)1 mg/kg[11]
Volume of Distribution 259 ml/kgSprague-Dawley RatIntravenous (i.v.)1 mg/kg[11]
Brain Penetration Rapid (5,000 ng/g at 5 min)Sprague-Dawley RatIntravenous (i.v.)1 mg/kg[11]
Brain Elimination Half-life (t½β) 7.7 hSprague-Dawley RatIntravenous (i.v.)1 mg/kg[11]

Experimental Protocols

The following are detailed protocols for common behavioral assays used to assess anxiety-like behavior in rodents following yohimbine administration. These can be adapted for this compound.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used assay to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

Objective: To evaluate the anxiogenic effects of this compound.

Materials:

  • Elevated Plus Maze apparatus

  • Rodents (rats or mice)

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Video tracking software

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A typical dose range for yohimbine is 1-5 mg/kg.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to reach peak plasma/brain concentrations.

  • Test: Place the animal in the center of the EPM, facing one of the open arms.

  • Recording: Record the animal's behavior for 5 minutes using a video camera.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total distance traveled (to assess general locomotor activity)

  • Interpretation: A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic-like effect.

Acclimation Acclimation Drug_Administration Drug_Administration Acclimation->Drug_Administration 1 hour Pre_treatment Pre_treatment Drug_Administration->Pre_treatment e.g., i.p. EPM_Test EPM_Test Pre_treatment->EPM_Test 30 min Data_Recording Data_Recording EPM_Test->Data_Recording 5 min video Data_Analysis Data_Analysis Data_Recording->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Figure 2: Experimental workflow for the Elevated Plus Maze test.

Social Interaction Test

The social interaction test assesses anxiety by measuring the time an animal spends in social contact with a conspecific. Anxious animals tend to exhibit reduced social interaction.

Objective: To determine the effect of this compound on social behavior as a measure of anxiety.

Materials:

  • Open field arena

  • Pairs of weight-matched, unfamiliar rodents of the same sex

  • This compound

  • Vehicle

  • Video recording equipment

Procedure:

  • Acclimation: Acclimate animals to the testing room.

  • Drug Administration: Administer this compound or vehicle to both animals in a pair.

  • Pre-treatment Time: Allow for a pre-treatment period.

  • Test: Place the pair of animals in the open field arena.

  • Recording: Record their interaction for 10 minutes.

  • Data Analysis: Score the total time spent in active social interaction (e.g., sniffing, grooming, following).

  • Interpretation: A reduction in the duration of social interaction is indicative of an anxiogenic-like state.

Conditioned Place Preference (CPP)

The CPP paradigm can be used to assess the rewarding or aversive properties of a drug. Yohimbine has been shown to elicit a place preference, suggesting potential reinforcing effects despite its anxiogenic properties.

Objective: To evaluate the rewarding or aversive properties of this compound.

Materials:

  • Conditioned Place Preference apparatus (two distinct chambers)

  • Rodents

  • This compound

  • Vehicle

Procedure:

  • Pre-conditioning (Day 1): Allow each animal to freely explore both chambers of the apparatus for 15 minutes to determine baseline preference.

  • Conditioning (Days 2-5):

    • Drug Pairing: On alternate days, administer this compound and confine the animal to one chamber (e.g., the initially non-preferred chamber) for 30 minutes.

    • Vehicle Pairing: On the other days, administer vehicle and confine the animal to the other chamber for 30 minutes.

  • Post-conditioning (Day 6): Place the animal in the neutral central compartment and allow it to freely explore both chambers for 15 minutes, with no drug on board.

  • Data Analysis: Measure the time spent in the drug-paired chamber during the post-conditioning test.

  • Interpretation: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference (rewarding effect). A significant decrease suggests a conditioned place aversion.

Logical Relationships in Yohimbine-Induced Anxiety Models

The administration of yohimbine triggers a cascade of physiological and behavioral events that are studied in preclinical models.

cluster_drug Pharmacological Intervention cluster_physiological Physiological Response cluster_behavioral Behavioral Outcome Drug_Admin Yohimbine Administration Alpha2_Blockade α2-Adrenergic Receptor Blockade Drug_Admin->Alpha2_Blockade NE_Increase Increased Norepinephrine Release Alpha2_Blockade->NE_Increase Sympathetic_Activation Sympathetic Nervous System Activation NE_Increase->Sympathetic_Activation Anxiety_Behavior Anxiety-like Behavior (e.g., decreased open arm time in EPM) Sympathetic_Activation->Anxiety_Behavior Stress_Response Stress-like Response (e.g., reduced social interaction) Sympathetic_Activation->Stress_Response

Figure 3: Logical relationship of yohimbine administration to behavioral outcomes.

Conclusion

While specific data for this compound in rodent models is not currently available, the extensive literature on yohimbine provides a robust framework for initiating such studies. Researchers should begin with dose-response studies to establish the potency of this derivative and then proceed with the established behavioral paradigms outlined above to characterize its in vivo profile. Careful consideration should be given to potential alterations in its pharmacokinetic and pharmacodynamic properties conferred by the 4-nitrobenzoyloxy moiety.

References

Application Notes and Protocols for Receptor Binding Assays Using 14-(4-Nitrobenzoyloxy)yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 14-(4-Nitrobenzoyloxy)yohimbine in receptor binding assays. This document includes detailed experimental protocols, data presentation for related compounds, and visualizations of relevant signaling pathways to facilitate research and drug development.

Introduction

This compound is a derivative of yohimbine, a well-characterized indole alkaloid. Yohimbine and its analogs are known to interact with various receptors, exhibiting the highest affinity for α2-adrenergic receptors, where they typically act as antagonists.[1] They also show affinity for various serotonin (5-HT) and dopamine receptor subtypes.[1][2] Understanding the binding profile of this compound is crucial for elucidating its pharmacological properties and potential therapeutic applications.

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor.[3][4] Competitive binding assays, in particular, are used to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[3][4]

Data Presentation: Binding Affinities of Yohimbine and Related Compounds

The following table summarizes the binding affinities (Ki) of yohimbine and its stereoisomer rauwolscine for various adrenergic and serotonin receptor subtypes. This data provides a comparative baseline for interpreting the binding profile of this compound.

CompoundReceptor SubtypeSpeciesKi (nM)Reference
Yohimbineα2A-AdrenergicHuman1.4[4]
Yohimbineα2B-AdrenergicHuman7.1[4]
Yohimbineα2C-AdrenergicHuman0.88[4]
Yohimbineα1D-AdrenergicRat52[5]
Yohimbine5-HT1AHuman690[6]
Yohimbine5-HT1BHuman-[2]
Yohimbine5-HT1DHuman-[2]
Rauwolscineα2-AdrenergicBovine6.16 ± 0.64[7]
Rauwolscine5-HT1AHuman158 ± 69[6]

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenergic receptors. This protocol can be adapted for other receptor types by selecting the appropriate radioligand and cell/tissue source.

3.1. Principle

This assay measures the ability of this compound to compete with a radiolabeled antagonist, such as [3H]-Rauwolscine or [3H]-Yohimbine, for binding to α2-adrenergic receptors present in a cell membrane preparation.[7][8][9] The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).

3.2. Materials

  • Test Compound: this compound

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine

  • Receptor Source: Membranes from cells or tissues expressing α2-adrenergic receptors (e.g., bovine cerebral cortex, human platelets).[8][9][10]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled Antagonist (for non-specific binding): Phentolamine or unlabeled yohimbine

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • Filtration Apparatus

  • Scintillation Counter

  • 96-well Plates

3.3. Methods

3.3.1. Membrane Preparation

  • Homogenize the tissue or cells in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

3.3.2. Competitive Binding Assay

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Membrane Preparation + Assay Buffer

    • Non-specific Binding: Radioligand + Membrane Preparation + Excess Unlabeled Antagonist (e.g., 10 µM phentolamine)

    • Competitor Binding: Radioligand + Membrane Preparation + varying concentrations of this compound.

  • Add the assay components in the following order: assay buffer, membrane preparation, competitor or unlabeled antagonist, and finally the radioligand.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

3.4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue/Cells prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash and Resuspend Pellet prep3->prep4 prep5 Determine Protein Concentration prep4->prep5 assay1 Set up Assay Plate (Total, Non-specific, Competitor) prep5->assay1 assay2 Incubate to Reach Equilibrium assay1->assay2 assay3 Rapid Filtration assay2->assay3 assay4 Wash Filters assay3->assay4 assay5 Scintillation Counting assay4->assay5 analysis1 Calculate Specific Binding assay5->analysis1 analysis2 Plot Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

4.2. Signaling Pathways

Yohimbine and its analogs primarily target α2-adrenergic and serotonin receptors, which are G-protein coupled receptors (GPCRs).

α2-Adrenergic Receptor Signaling Pathway

α2-Adrenergic receptors are typically coupled to inhibitory G-proteins (Gi).[11][12][13] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would block this effect.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α2-Adrenergic Receptor gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac agonist Agonist agonist->receptor Activates antagonist This compound (Antagonist) antagonist->receptor Blocks

Caption: α2-Adrenergic receptor signaling pathway.

Serotonin (5-HT) Receptor Signaling Pathways

Serotonin receptors are coupled to various G-proteins, leading to diverse downstream effects.[14][15][16][17][18] For example, 5-HT1 receptors are often coupled to Gi (inhibitory), while 5-HT2 receptors are typically coupled to Gq, which activates the phospholipase C (PLC) pathway.

serotonin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor1 5-HT1 Receptor gi Gi Protein receptor1->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts receptor2 5-HT2 Receptor gq Gq Protein receptor2->gq Activates plc Phospholipase C gq->plc Activates ip3 IP3 plc->ip3 Cleaves dag DAG plc->dag atp ATP atp->ac pip2 PIP2 pip2->plc ca2 Ca2+ release ip3->ca2 pkc PKC Activation dag->pkc agonist Serotonin (Agonist) agonist->receptor1 agonist->receptor2

References

Application Notes and Protocols for Assessing the Efficacy of 14-(4-Nitrobenzoyloxy)yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-(4-Nitrobenzoyloxy)yohimbine is a derivative of yohimbine, a well-characterized indole alkaloid known primarily for its alpha-2 adrenergic receptor antagonist activity.[1][2][3][[“]][5][6] Yohimbine has been investigated for its potential therapeutic effects in erectile dysfunction and as a tool in the study of depression.[1][3] The addition of a 4-nitrobenzoyloxy group at the 14-position of the yohimbine scaffold may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy, selectivity, or duration of action.

These application notes provide a comprehensive experimental framework to assess the efficacy of this compound, from initial in vitro characterization to in vivo validation in relevant animal models.

I. In Vitro Efficacy Assessment

The initial phase of efficacy testing involves characterizing the interaction of this compound with its primary molecular targets. Based on the pharmacology of yohimbine, the primary targets are adrenergic receptors.

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for alpha-1 and alpha-2 adrenergic receptor subtypes.

Protocol: Radioligand Binding Assay [7][8][9][10]

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing human recombinant alpha-1A, alpha-1B, alpha-1D, alpha-2A, alpha-2B, and alpha-2C adrenergic receptors.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 4°C to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • For competition binding, add increasing concentrations of this compound or a reference compound (e.g., yohimbine, rauwolscine for alpha-2; prazosin for alpha-1).

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine for alpha-2 receptors, [3H]-Prazosin for alpha-1 receptors).

    • To determine non-specific binding, add a high concentration of an unlabeled antagonist (e.g., phentolamine).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the competing ligand.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptor SubtypeKi (nM)
This compoundAlpha-2A
Alpha-2B
Alpha-2C
Alpha-1A
Alpha-1B
Alpha-1D
Yohimbine (Reference)Alpha-2A
Alpha-2B
Alpha-2C
Alpha-1A
Alpha-1B
Alpha-1D
Functional Activity

Objective: To determine the functional activity of this compound at alpha-2 adrenergic receptors by measuring its effect on cAMP levels. Alpha-2 adrenergic receptors are Gαi-coupled, and their activation leads to a decrease in intracellular cAMP. An antagonist will block this effect.

Protocol: cAMP Functional Assay [11][12][13][14][15]

  • Cell Culture:

    • Culture a cell line expressing an alpha-2 adrenergic receptor subtype (e.g., CHO or HEK293 cells).

    • Seed the cells into a 96-well plate and grow to near confluence.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with increasing concentrations of this compound or a reference antagonist (e.g., yohimbine) for 15-30 minutes.

    • Stimulate the cells with an alpha-2 adrenergic receptor agonist (e.g., UK-14,304) at a concentration that elicits a submaximal response (e.g., EC80), in the continued presence of the antagonist. A control group will receive only the agonist.

    • Include a baseline group with no agonist or antagonist.

    • Stop the reaction after a specified incubation time (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based assays).

  • Data Analysis:

    • Normalize the cAMP levels to the baseline control.

    • Plot the cAMP levels as a function of the log concentration of the antagonist.

    • Determine the IC50 value for the antagonist's ability to block the agonist-induced decrease in cAMP.

    • Calculate the functional antagonist constant (Kb) using the Schild equation.

Data Presentation:

CompoundReceptor SubtypeFunctional AssayIC50 (nM)
This compoundAlpha-2AcAMP Inhibition
Alpha-2BcAMP Inhibition
Alpha-2CcAMP Inhibition
Yohimbine (Reference)Alpha-2AcAMP Inhibition
Alpha-2BcAMP Inhibition
Alpha-2CcAMP Inhibition

Signaling Pathway Diagram:

G_protein_signaling cluster_membrane Cell Membrane receptor Alpha-2 Adrenergic Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., UK-14,304) agonist->receptor Activates antagonist This compound antagonist->receptor Blocks atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

II. In Vivo Efficacy Assessment

Based on the known effects of yohimbine, the in vivo efficacy of this compound can be assessed in animal models of depression and erectile dysfunction.

Antidepressant-like Activity

Objective: To evaluate the antidepressant-like effects of this compound in rodent models of behavioral despair.

Protocols:

a) Forced Swim Test (FST) [16][17][18][19][20][21][22][23]

  • Animals: Male mice or rats.

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Administer this compound, a reference antidepressant (e.g., imipramine), or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.

    • Gently place the animal in the water cylinder for a 6-minute session.

    • Record the session for later analysis.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the different treatment groups using ANOVA followed by post-hoc tests.

b) Tail Suspension Test (TST) [24][25][26][27][28]

  • Animals: Male mice.

  • Apparatus: A horizontal bar from which the mouse can be suspended by its tail.

  • Procedure:

    • Administer the test compound, reference drug, or vehicle as in the FST.

    • Suspend the mouse by its tail from the bar using adhesive tape, ensuring the body is hanging freely.

    • The test duration is typically 6 minutes.

    • Record the session and score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Analyze the immobility time as described for the FST.

Data Presentation:

Treatment GroupDose (mg/kg)Forced Swim Test: Immobility Time (s)Tail Suspension Test: Immobility Time (s)
Vehicle-
This compoundLow
Mid
High
Imipramine (Reference)20
Pro-erectile Activity

Objective: To assess the efficacy of this compound in a rodent model of erectile dysfunction.

Protocol: Mating Behavior Studies in Rodents [29][30][31][32][33][34][35][36][37][38]

  • Animals: Sexually experienced male rats and ovariectomized, hormone-primed receptive female rats.

  • Procedure:

    • Administer this compound, a reference compound (e.g., sildenafil), or vehicle to the male rats.

    • After a specified pre-treatment time, place the male rat in an observation arena with a receptive female.

    • Record the mating behavior for a set period (e.g., 30 minutes).

    • Score the following parameters:

      • Mount Latency: Time from the introduction of the female to the first mount.

      • Intromission Latency: Time to the first intromission.

      • Ejaculation Latency: Time to ejaculation.

      • Mount Frequency: Number of mounts.

      • Intromission Frequency: Number of intromissions.

      • Post-Ejaculatory Interval: Time from ejaculation to the next intromission.

  • Data Analysis: Compare the behavioral parameters across treatment groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Data Presentation:

Treatment GroupDose (mg/kg)Mount Latency (s)Intromission Latency (s)Ejaculation Latency (s)Intromission Frequency
Vehicle-
This compoundLow
Mid
High
Sildenafil (Reference)5

III. Experimental Workflow

The following diagram illustrates the logical flow of the experimental design for assessing the efficacy of this compound.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment binding_assay Radioligand Binding Assay (Alpha-1 & Alpha-2 Subtypes) functional_assay cAMP Functional Assay (Alpha-2 Subtypes) binding_assay->functional_assay Determine functional relevance antidepressant_models Antidepressant Models (Forced Swim Test, Tail Suspension Test) functional_assay->antidepressant_models Inform in vivo studies ed_model Erectile Dysfunction Model (Mating Behavior Study) functional_assay->ed_model Inform in vivo studies compound This compound compound->binding_assay Characterize binding profile

Caption: Experimental Workflow for Efficacy Assessment.

Conclusion

This comprehensive experimental design provides a robust framework for the preclinical assessment of this compound's efficacy. The proposed in vitro assays will elucidate its receptor binding profile and functional activity, while the in vivo studies will provide crucial information about its potential therapeutic effects in relevant behavioral models. The data generated from these studies will be essential for guiding further drug development efforts.

References

Application Notes and Protocols: 14-(4-Nitrobenzoyloxy)yohimbine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on 14-(4-Nitrobenzoyloxy)yohimbine is scarce in publicly available literature. These application notes and protocols are therefore based on the well-established neuroscientific applications of its parent compound, yohimbine, and provide a foundational framework for the characterization and potential application of this specific derivative. A single study on the closely related analog, 14β-benzoyloxy yohimbine, reported it to be inactive as an alpha-adrenoceptor antagonist, suggesting that substitution at the 14-position may significantly alter pharmacological activity. Therefore, the primary application of this compound in neuroscience research would be its initial characterization to determine its receptor binding profile and functional activity.

Introduction

Yohimbine is a well-characterized indole alkaloid primarily known for its antagonist activity at α2-adrenergic receptors.[1][2] By blocking these presynaptic autoreceptors, yohimbine increases the release of norepinephrine in the central and peripheral nervous systems.[2] This modulation of noradrenergic neurotransmission underlies its diverse physiological and behavioral effects, making it a valuable tool in neuroscience research.[3] It also exhibits affinity for other monoaminergic receptors, including serotonin and dopamine receptors, albeit with lower potency.

The introduction of a 4-nitrobenzoyloxy group at the 14-position of the yohimbine scaffold, creating this compound, may alter its affinity, selectivity, and functional activity at α2-adrenergic receptors and other targets. The following protocols outline the necessary steps to characterize this novel compound and explore its potential applications in neuroscience.

Potential Areas of Application in Neuroscience Research

Based on the pharmacology of yohimbine, this compound could be investigated for its role in:

  • Modulation of Noradrenergic Neurotransmission: As a potential α2-adrenergic receptor antagonist, it could be used to study the role of norepinephrine in various physiological and pathological processes.

  • Anxiety and Stress-Related Disorders: Yohimbine is known to be anxiogenic in both humans and animal models.[4] Characterizing the effects of this derivative in behavioral models of anxiety could provide insights into the anxiogenic circuitry of the brain.

  • Cognitive Function: Noradrenergic signaling is critically involved in attention, arousal, and memory. This compound could be used to probe the role of specific α2-adrenergic receptor subtypes in cognitive processes.

  • Depression: The noradrenergic system is a key target for many antidepressant medications. Investigating this compound's effects in animal models of depression could be of interest.

Quantitative Data Summary

As there is no specific quantitative data available for this compound, the following table provides representative data for yohimbine to serve as a benchmark for future characterization studies.

CompoundReceptor SubtypeAssay TypeKi (nM)Reference
Yohimbineα2A-AdrenergicRadioligand Binding0.5 - 2.0[5]
Yohimbineα2B-AdrenergicRadioligand Binding1.0 - 5.0[5]
Yohimbineα2C-AdrenergicRadioligand Binding0.5 - 3.0[5]

Note: Ki values can vary depending on the radioligand, tissue preparation, and assay conditions.

Experimental Protocols

The following are foundational protocols for the initial characterization of this compound.

In Vitro Characterization

This protocol is designed to determine the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes.

Objective: To quantify the affinity of the test compound for α2A, α2B, and α2C adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • [³H]-Rauwolscine or [³H]-Yohimbine (radioligand).

  • This compound (test compound).

  • Phentolamine or other non-selective α-adrenergic antagonist (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of phentolamine (10 µM final concentration, for non-specific binding).

    • 50 µL of the test compound at various concentrations.

  • Add 50 µL of the radioligand ([³H]-Rauwolscine, final concentration ~0.5-1.0 nM) to all wells.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg) to all wells.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol determines whether this compound acts as an antagonist, inverse agonist, or agonist at α2-adrenergic receptors, which are Gi-coupled receptors that inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Objective: To assess the functional activity of the test compound on α2-adrenergic receptor signaling.

Materials:

  • CHO or HEK293 cells stably expressing an α2-adrenergic receptor subtype.

  • This compound (test compound).

  • UK 14,304 or other selective α2-adrenergic agonist.

  • Forskolin (to stimulate adenylyl cyclase).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Lysis buffer.

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

  • To determine antagonist activity, add a fixed concentration of an α2-agonist (e.g., UK 14,304 at its EC80 concentration) in the presence of forskolin.

  • To determine agonist or inverse agonist activity, add the test compound alone in the presence of forskolin.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the chosen detection method.

Data Analysis:

  • For antagonist activity, plot the cAMP levels against the logarithm of the test compound concentration and determine the IC50 value for the inhibition of the agonist-induced decrease in cAMP.

  • For agonist/inverse agonist activity, plot the cAMP levels against the logarithm of the test compound concentration and determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximal effect.

In Vivo Characterization

This test assesses the effect of this compound on general activity and exploration in rodents. Yohimbine has been reported to have variable effects on locomotor activity depending on the dose and experimental conditions.[6][7]

Objective: To evaluate the effect of the test compound on spontaneous locomotor activity.

Materials:

  • Male or female mice or rats.

  • This compound.

  • Vehicle (e.g., saline, DMSO, or appropriate solvent).

  • Open field arena equipped with automated photobeam tracking or video tracking software.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral).

  • After a pre-determined pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

  • Record locomotor activity for a set period (e.g., 30-60 minutes).

  • Key parameters to measure include:

    • Total distance traveled.

    • Horizontal activity (number of beam breaks).

    • Vertical activity (rearing).

    • Time spent in the center versus the periphery of the arena (as an index of anxiety).

Data Analysis:

  • Compare the locomotor activity parameters between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiogenic compounds like yohimbine typically decrease the time spent and the number of entries into the open arms.[4][8]

Objective: To determine if the test compound has anxiogenic or anxiolytic effects.

Materials:

  • Male or female mice or rats.

  • This compound.

  • Vehicle.

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video camera and tracking software.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes.

  • Administer the test compound or vehicle.

  • After the pre-treatment period, place the animal in the center of the maze, facing one of the closed arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session with a video camera.

  • Key parameters to measure:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general activity).

Data Analysis:

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Compare these parameters between the different treatment groups using statistical analysis. A significant decrease in open arm exploration is indicative of anxiogenic-like effects.

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Presynaptic Membrane NE Norepinephrine (NE) NE_cleft NE NE->NE_cleft Release Post_Receptor Postsynaptic Adrenergic Receptor NE_cleft->Post_Receptor Alpha2_AR α2-Adrenergic Receptor (Autoreceptor) NE_cleft->Alpha2_AR Post_Effect Postsynaptic Effect Post_Receptor->Post_Effect AC Adenylyl Cyclase (AC) Alpha2_AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Ca²⁺ Channel cAMP->Ca_channel Inhibits Vesicle Vesicle Ca_channel->Vesicle Triggers Fusion Vesicle->NE_cleft Releases Yohimbine This compound (Potential Antagonist) Yohimbine->Alpha2_AR Blocks

Caption: α2-Adrenergic Receptor Signaling Pathway and the Potential Action of this compound.

Experimental Workflows

G cluster_0 Radioligand Binding Assay Workflow A1 Prepare Serial Dilutions of Test Compound A2 Incubate Membranes with Radioligand and Test Compound A1->A2 A3 Separate Bound and Free Radioligand by Filtration A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC50 and Ki A4->A5

Caption: Workflow for Radioligand Binding Assay.

G cluster_1 Elevated Plus Maze Workflow B1 Habituate Animal to Testing Room B2 Administer Test Compound or Vehicle B1->B2 B3 Place Animal on Elevated Plus Maze B2->B3 B4 Record Behavior for 5 min B3->B4 B5 Analyze Time and Entries in Open/Closed Arms B4->B5

Caption: Workflow for Elevated Plus Maze Test.

References

Application Notes and Protocols for the Development of Radiolabeled 14-(4-Nitrobenzoyloxy)yohimbine for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a proposed methodology for the development of radiolabeled 14-(4-Nitrobenzoyloxy)yohimbine as a Positron Emission Tomography (PET) imaging agent. To date, there is no publicly available scientific literature describing the synthesis or radiolabeling of this specific compound. Therefore, the presented information is a scientifically informed projection based on established chemical and radiochemical principles and data from analogous compounds.

Introduction

Yohimbine is an indole alkaloid with high affinity for α2-adrenergic receptors, making it a valuable scaffold for the development of imaging agents for this target.[1] The α2-adrenergic receptors are implicated in a variety of physiological and pathological processes, including neurotransmission, cardiovascular function, and psychiatric disorders. PET imaging of these receptors could provide valuable insights into disease mechanisms and aid in the development of novel therapeutics.

This document outlines the proposed development of a novel yohimbine derivative, this compound, radiolabeled with Fluorine-18 ([¹⁸F]), for PET imaging of α2-adrenergic receptors. The introduction of the 4-nitrobenzoyl group at the 14-position of the yohimbine core is designed to serve as a handle for radiolabeling via nucleophilic aromatic substitution with [¹⁸F]fluoride.

Proposed Synthesis of the Precursor and Reference Standard

The synthesis of the non-radiolabeled reference standard, this compound, and the labeling precursor, 14-(4-trimethylammoniumbenzoyloxy)yohimbine triflate, is a prerequisite for radiolabeling and subsequent in vitro and in vivo studies.

Synthesis of 14-hydroxyyohimbine

The starting material, 14-hydroxyyohimbine, can be synthesized from commercially available yohimbine through microbial hydroxylation or multi-step chemical synthesis.

Synthesis of this compound (Reference Standard)

The reference standard can be prepared by esterification of 14-hydroxyyohimbine with 4-nitrobenzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine, in an inert solvent like dichloromethane.

Synthesis of the Radiolabeling Precursor

For [¹⁸F] radiolabeling, a suitable leaving group is required on the aromatic ring. A common strategy is the use of a trialkylammonium triflate precursor. This can be synthesized from the corresponding amino-precursor, which in turn is obtained by reduction of the nitro-compound.

Proposed [¹⁸F]Radiolabeling of this compound

The proposed radiolabeling strategy involves a one-step nucleophilic aromatic substitution reaction on the electron-deficient nitroaromatic ring of the precursor with [¹⁸F]fluoride.

Diagram: Proposed Radiolabeling Workflow

radiolabeling_workflow cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiolabeling & Purification cluster_2 Quality Control & Formulation Cyclotron Cyclotron Anion_Exchange Anion Exchange Resin Trapping Cyclotron->Anion_Exchange Elution Elution with K₂CO₃/K₂₂₂ Anion_Exchange->Elution Azeotropic_Drying Azeotropic Drying Elution->Azeotropic_Drying Radiolabeling Nucleophilic Substitution (DMSO, 120°C, 15 min) Azeotropic_Drying->Radiolabeling Precursor Precursor Addition (14-(4-trimethylammonium benzoyloxy)yohimbine triflate) Precursor->Radiolabeling Quenching Reaction Quenching (Water) Radiolabeling->Quenching Purification Semi-preparative HPLC Quenching->Purification Formulation Formulation in Saline/Ethanol Purification->Formulation QC Quality Control (HPLC, TLC, pH, etc.) Formulation->QC Final_Product [¹⁸F]this compound for Injection QC->Final_Product

Caption: Proposed workflow for the synthesis of [¹⁸F]this compound.

Experimental Protocols

Protocol for [¹⁸F]Radiolabeling
  • [¹⁸F]Fluoride Production and Activation:

    • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂ complex under a stream of nitrogen at 110°C.

  • Radiolabeling Reaction:

    • Dissolve the precursor (1-2 mg) in anhydrous dimethyl sulfoxide (DMSO).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Heat the reaction mixture at 120°C for 15 minutes.

    • Cool the reaction vessel and quench the reaction with water.

  • Purification:

    • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Collect the fraction corresponding to [¹⁸F]this compound.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure.

    • Formulate the final product in a sterile solution of saline containing a small percentage of ethanol for injection.

Protocol for Quality Control

Perform the following quality control tests on the final product:

  • Radiochemical Purity: Analytical HPLC to determine the percentage of radioactivity corresponding to the desired product.

  • Chemical Purity: Analytical HPLC with UV detection to identify and quantify any non-radioactive impurities.

  • Specific Activity: Calculated from the amount of radioactivity and the mass of the compound, determined by comparison with a standard curve of the reference compound on analytical HPLC.

  • pH: Measurement of the final formulated product.

  • Residual Solvents: Gas chromatography to ensure residual solvents are below acceptable limits.

  • Sterility and Endotoxin Testing: As per standard pharmaceutical guidelines.

Parameter Proposed Specification
Radiochemical Purity> 95%
Chemical Purity> 90%
Specific Activity> 37 GBq/µmol (> 1 Ci/µmol)
pH5.5 - 7.5

Table 1: Proposed Quality Control Specifications for [¹⁸F]this compound.

In Vitro Evaluation

Protocol for In Vitro Binding Affinity
  • Tissue Preparation: Prepare membrane homogenates from a cell line or tissue known to express α2-adrenergic receptors (e.g., CHO cells transfected with human α2A-adrenoceptors).

  • Competition Binding Assay:

    • Incubate the membrane homogenates with a known radioligand for α2-adrenergic receptors (e.g., [³H]yohimbine).

    • Add increasing concentrations of the non-radiolabeled this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant).

Receptor Subtype Expected Ki (nM)
α2A-adrenergic< 10
α2B-adrenergic< 20
α2C-adrenergic< 20

Table 2: Expected In Vitro Binding Affinities of this compound.

Diagram: α2-Adrenergic Receptor Signaling

signaling_pathway Yohimbine_Derivative [¹⁸F]this compound (Antagonist) Alpha2_AR α2-Adrenergic Receptor Yohimbine_Derivative->Alpha2_AR Blocks Gi_Protein Gi Protein Alpha2_AR->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Antagonistic action on the α2-adrenergic receptor signaling pathway.

In Vivo Evaluation

Protocol for Animal PET Imaging
  • Animal Model: Use a suitable animal model, such as rats or non-human primates.

  • Radiotracer Administration: Anesthetize the animal and inject a bolus of [¹⁸F]this compound intravenously.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes.

  • Blocking Studies: To demonstrate specificity, in a separate scan, pre-administer a known α2-adrenergic receptor antagonist (e.g., unlabeled yohimbine) before injecting the radiotracer.

  • Data Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on brain regions with known high densities of α2-adrenergic receptors (e.g., cortex, hippocampus).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) or use kinetic modeling to determine binding parameters such as the distribution volume (VT).

Brain Region Expected SUV (Baseline) Expected SUV (Blocked)
Cortex2.0 - 3.01.0 - 1.5
Hippocampus1.5 - 2.50.8 - 1.2
Cerebellum (Reference)1.0 - 1.51.0 - 1.5

Table 3: Expected Standardized Uptake Values (SUV) in a Rodent Brain.

Conclusion

The development of [¹⁸F]this compound presents a promising avenue for the in vivo imaging of α2-adrenergic receptors with PET. The proposed synthetic and radiolabeling methodologies are based on well-established chemical principles. The outlined in vitro and in vivo evaluation protocols will be crucial in characterizing the potential of this novel radiotracer. Successful development of this agent could provide a valuable tool for neuroscience research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: 14-(4-Nitrobenzoyloxy)yohimbine In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 14-(4-Nitrobenzoyloxy)yohimbine during in vitro assays.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition to Aqueous Buffer/Media

  • Question: I'm observing precipitation when I add my DMSO stock of this compound to my aqueous assay buffer or cell culture media. How can I resolve this?

    Answer: This is a common issue for poorly water-soluble compounds. The abrupt change in solvent polarity from a high-concentration organic stock (like DMSO) to a predominantly aqueous environment causes the compound to crash out of solution. Here are several strategies to address this, ranging from simple to more complex:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% and not exceeding 2%, to minimize solvent-induced artifacts and cytotoxicity.[1] You may need to prepare a more dilute initial stock solution in DMSO to achieve this, if the compound's solubility in DMSO allows.

    • Employ Co-solvents: The use of a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your test compound.[2] Commonly used co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[2][3] It's crucial to perform vehicle controls to ensure the co-solvent itself does not affect the experimental outcome.

    • Utilize Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01 - 0.05%) to aid in solubilization, particularly for cell-free assays.[1] For cell-based assays, care must be taken as surfactants can be cytotoxic above their critical micelle concentration.[1]

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may enhance its solubility.[1][4] Given that yohimbine is a weak base, altering the pH might influence the solubility of its derivatives.[5][6] A systematic pH-solubility profile study is recommended.

    • Use of Serum or Albumin: For cell-based assays, the addition of serum or bovine serum albumin (BSA) to the media can help solubilize lipophilic compounds.[1]

    • Sonication: Applying ultrasound (sonication) can help to break down aggregates and improve the dispersion of the compound in the aqueous media.[1]

Frequently Asked Questions (FAQs)

  • Question: What is the expected aqueous solubility of this compound?

  • Question: What are the best initial solvents to try for making a stock solution?

    Answer: Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[1] Based on the properties of yohimbine, other organic solvents like ethanol and chloroform could also be effective.[5][6]

  • Question: How can I determine the maximum soluble concentration of this compound in my final assay conditions?

    Answer: A kinetic solubility assay is recommended. This involves preparing a high-concentration stock in an organic solvent (e.g., DMSO) and then serially diluting it into your final aqueous buffer. The solutions are then incubated and analyzed for precipitation, often by nephelometry, turbidimetry, or visual inspection.

  • Question: Are there more advanced techniques if the above methods fail?

    Answer: Yes, several advanced formulation strategies can be employed, although they require more significant development effort:

    • Amorphous Solid Dispersions: Creating an amorphous form of the compound, for instance by lyophilization, can enhance its kinetic solubility.[1][4]

    • Complexation: Using cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of guest molecules.[2]

    • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, which can improve the dissolution rate and saturation solubility.[4][7]

Data Presentation

Table 1: Common Solvents for Initial Stock Preparation

SolventPropertiesConsiderations for In Vitro Assays
DMSO High solubilizing power for many organic compounds.Keep final concentration low (<1%) to avoid toxicity and assay interference.
Ethanol Good solvent for many alkaloids.Can have biological effects; ensure proper vehicle controls. Final concentration should be kept low.
Propylene Glycol Water-miscible co-solvent.Generally considered safe for in vitro use at low concentrations.
PEG 400 Water-miscible co-solvent.Can enhance the solubility of poorly soluble drugs.[3]

Experimental Protocols

Protocol 1: General Procedure for Preparing Working Solutions from a DMSO Stock

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or higher, depending on solubility).

  • Perform a serial dilution of your DMSO stock to create intermediate concentrations in DMSO.

  • To prepare the final working solution, add a small volume of the appropriate DMSO stock to your pre-warmed aqueous assay buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the compound has likely exceeded its solubility limit under these conditions.

Visualizations

experimental_workflow cluster_start Start: Compound Received cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_check Solubility Check cluster_troubleshoot Troubleshooting Strategies cluster_end Assay start This compound Powder stock Dissolve in 100% DMSO (e.g., 10-50 mM) start->stock dilute Dilute DMSO stock into aqueous assay buffer stock->dilute check Precipitation Observed? dilute->check ts1 Decrease final DMSO % Increase buffer volume check->ts1 Yes success Proceed with In Vitro Assay check->success No ts1->dilute ts2 Add Co-solvent (e.g., EtOH, PG) to buffer ts1->ts2 ts2->dilute ts3 Add Surfactant (e.g., Tween-20) to buffer (cell-free) ts2->ts3 ts3->dilute ts4 Adjust pH of buffer ts3->ts4 ts4->dilute

Caption: Decision workflow for solubilizing this compound.

signaling_pathway_yohimbine cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal yohimbine Yohimbine / Analogs alpha2ar α2-Adrenergic Receptor yohimbine->alpha2ar Antagonizes feedback Negative Feedback (Inhibited) yohimbine->feedback Blocks Inhibition alpha2ar->feedback norepinephrine Norepinephrine (Increased Release) postsynaptic_receptors Postsynaptic Receptors norepinephrine->postsynaptic_receptors Activates downstream_effects Downstream Cellular Effects postsynaptic_receptors->downstream_effects

Caption: Simplified mechanism of action for yohimbine analogs.

References

Technical Support Center: Overcoming In Vivo Delivery Challenges of 14-(4-Nitrobenzoyloxy)yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of 14-(4-Nitrobenzoyloxy)yohimbine (NBY). Given the limited publicly available data on NBY, this guidance is based on the known properties of its parent compound, yohimbine, and established strategies for other poorly soluble molecules.

Frequently Asked Questions (FAQs)

Q1: What are the predicted main challenges in the in vivo delivery of this compound (NBY)?

A1: Based on the structure of NBY, which is a derivative of yohimbine, the primary challenge is expected to be its poor aqueous solubility.[1] Yohimbine itself is sparingly soluble in water.[2] The addition of the lipophilic 4-nitrobenzoyloxy group likely further decreases its solubility, potentially leading to low oral bioavailability, high inter-subject variability, and risk of precipitation upon administration.[3][4]

Q2: What is the mechanism of action of yohimbine, and how might NBY differ?

A2: Yohimbine is primarily a selective α2-adrenergic receptor antagonist.[2][3] By blocking these receptors, it increases the release of norepinephrine.[3] It also shows affinity for other receptors, including serotonin and dopamine receptors.[2] NBY is expected to have a similar pharmacological target, but the 14-benzoyloxy substitution may alter its binding affinity, selectivity, and pharmacokinetic profile.

Q3: What are the key stability concerns for NBY in vivo?

A3: Yohimbine hydrochloride is susceptible to hydrolysis, especially in acidic conditions, to form yohimbinic acid.[2][5] While yohimbine is relatively stable at neutral pH, the ester linkage in NBY could be a target for plasma and tissue esterases, leading to in vivo degradation.[2] Stability studies in relevant biological fluids (plasma, simulated gastric and intestinal fluids) are highly recommended.

Q4: Which animal models are suitable for in vivo studies of NBY?

A4: The choice of animal model depends on the research question. Rodents, such as mice and rats, are commonly used for initial pharmacokinetic and efficacy screening due to their well-characterized physiology and handling feasibility.[6] For specific therapeutic areas, other models may be more appropriate.

Troubleshooting Guide

Low Bioavailability

Problem: After oral administration of NBY, the measured plasma concentrations are very low or undetectable.

Potential Cause Troubleshooting Strategy
Poor aqueous solubility Employ solubility enhancement techniques such as micronization, nanosuspension, or formulation as a solid dispersion or lipid-based system (e.g., SEDDS).[4][7][8]
Precipitation in the GI tract For liquid formulations, ensure the concentration of NBY is below its saturation solubility in the vehicle. For solid forms, consider formulations that maintain supersaturation in vivo.
First-pass metabolism Yohimbine undergoes significant hepatic metabolism.[9][10] Consider parenteral administration (e.g., intravenous, intraperitoneal) to bypass the liver and determine the extent of first-pass metabolism.
Instability in GI fluids Assess the stability of NBY in simulated gastric and intestinal fluids. If degradation is observed, consider encapsulation or formulation with enteric coatings.[5]
High Variability in In Vivo Data

Problem: There is a large variation in plasma concentrations or therapeutic outcomes between individual animals in the same treatment group.

Potential Cause Troubleshooting Strategy
Inconsistent formulation Ensure the formulation is homogeneous and that the dose administered is accurate and consistent. For suspensions, ensure adequate resuspension before each administration.
Variable food intake The presence of food can affect the absorption of lipophilic drugs.[3] Standardize the feeding schedule and fasting times for all animals in the study.
Genetic variability in metabolism Yohimbine's metabolism can be influenced by cytochrome P450 enzymes, which can have genetic polymorphisms.[1] While challenging to control, acknowledging this as a potential source of variability is important.
Inaccurate dosing technique Ensure proper training on the chosen administration route (e.g., oral gavage, intravenous injection) to minimize dosing errors.
Precipitation of NBY During Formulation or Administration

Problem: NBY precipitates out of solution when preparing the formulation or upon dilution with aqueous media.

Potential Cause Troubleshooting Strategy
Supersaturation and crashing out Determine the solubility of NBY in the chosen vehicle. Do not exceed this concentration. If a co-solvent system is used, be aware that dilution with aqueous fluids can cause precipitation.[11]
pH-dependent solubility As a weakly basic alkaloid, yohimbine's solubility is pH-dependent.[2] Determine the pKa of NBY and use buffers to maintain a pH where it is most soluble, if compatible with the administration route.
Temperature effects Assess the effect of temperature on NBY's solubility in the chosen vehicle. Some compounds are less soluble at lower temperatures.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of NBY
  • Objective: To prepare a nanosuspension of NBY to improve its dissolution rate and bioavailability.

  • Materials: this compound (NBY), stabilizer (e.g., Poloxamer 188 or Tween 80), purified water, high-pressure homogenizer or bead mill.

  • Procedure:

    • Prepare a 1-2% (w/v) solution of the stabilizer in purified water.

    • Disperse a predetermined amount of NBY (e.g., 5-10% w/v) in the stabilizer solution to form a pre-suspension.

    • Homogenize the pre-suspension using a high-pressure homogenizer at an appropriate pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) or process in a bead mill with zirconium oxide beads until the desired particle size is achieved.

    • Monitor the particle size and distribution using a dynamic light scattering (DLS) instrument.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of an NBY formulation after oral administration.

  • Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.

  • Procedure:

    • Administer the NBY formulation (e.g., nanosuspension) to the rats via oral gavage at a specific dose.

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the concentration of NBY in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Data Presentation

Table 1: Pharmacokinetic Parameters of Yohimbine in Humans
ParameterIntravenous AdministrationOral Administration
Absorption Half-life (t½ abs) N/A0.17 ± 0.11 h[10]
Elimination Half-life (t½ elim) 0.25 - 2.5 h[9]0.60 ± 0.26 h[10]
Volume of Distribution (Vss) 74 L (range 26-127 L)[9]N/A
Bioavailability N/AHighly variable (7-86%)[12]
Urinary Excretion (unchanged) 0.5 - 1%[9]~0.35%[10]

Note: These values are for the parent compound yohimbine and may differ for NBY.

Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increased surface area leads to a higher dissolution rate.[8]Broadly applicable, can significantly improve dissolution.[8]Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.
Solid Dispersions The drug is dispersed in a hydrophilic carrier in an amorphous state.Can significantly increase solubility and dissolution.Potential for physical instability (recrystallization) during storage.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a microemulsion in the GI tract.[4]Can significantly enhance oral bioavailability.Potential for GI side effects; complex formulation development.
Co-solvents A water-miscible organic solvent is used to increase the drug's solubility in the formulation.[11]Simple to prepare.Risk of precipitation upon dilution in vivo; potential for toxicity of the co-solvent.[11]
Complexation (e.g., with Cyclodextrins) The drug forms an inclusion complex with a host molecule, increasing its apparent solubility.Can improve solubility and stability.Limited by the stoichiometry of the complex and the size of the drug molecule.

Visualizations

Signaling Pathways of Yohimbine

yohimbine_signaling Yohimbine Yohimbine Alpha2_AR α2-Adrenergic Receptor Yohimbine->Alpha2_AR antagonizes NE_Release Norepinephrine Release Yohimbine->NE_Release increases release of PLC Phospholipase Cγ1 Yohimbine->PLC downregulates Beta_Catenin β-catenin Yohimbine->Beta_Catenin modulates AC Adenylyl Cyclase Alpha2_AR->AC inhibits Alpha2_AR->NE_Release inhibits release of cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Expression Gene Expression TCF_LEF->Gene_Expression

Caption: Key signaling pathways modulated by yohimbine.

Experimental Workflow for In Vivo Bioavailability Study

bioavailability_workflow start Start formulation NBY Formulation (e.g., Nanosuspension) start->formulation animal_prep Animal Preparation (Fasting) formulation->animal_prep dosing Oral Administration animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Calculations analysis->pk_calc end End pk_calc->end

Caption: Workflow for an in vivo bioavailability study.

Troubleshooting Logic for Low Bioavailability

troubleshooting_low_bioavailability low_bio Low Bioavailability Observed check_solubility Is NBY poorly soluble? low_bio->check_solubility check_precipitation Does formulation precipitate in GI fluids? check_solubility->check_precipitation Yes solubility_solutions Improve Solubility: - Nanosuspension - Solid Dispersion - SEDDS check_solubility->solubility_solutions Yes check_metabolism Is there high first-pass metabolism? check_precipitation->check_metabolism Yes precipitation_solutions Reformulate: - Use supersaturating agents - Optimize vehicle check_precipitation->precipitation_solutions Yes check_stability Is NBY unstable in GI fluids? check_metabolism->check_stability Yes metabolism_solutions Bypass First-Pass: - Parenteral administration check_metabolism->metabolism_solutions Yes stability_solutions Protect from Degradation: - Encapsulation - Enteric coating check_stability->stability_solutions Yes

References

minimizing off-target effects of 14-(4-Nitrobenzoyloxy)yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the known pharmacological profile of the parent compound, yohimbine. As 14-(4-Nitrobenzoyloxy)yohimbine is a derivative, its properties may vary. This guide is intended to provide a framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Based on its structural similarity to yohimbine, this compound is presumed to act as a selective antagonist of α2-adrenergic receptors.[1][2][3] By blocking these presynaptic autoreceptors, it is expected to increase the release of norepinephrine, leading to an enhanced sympathetic outflow.[3][4]

Q2: What are the potential off-target effects of this compound?

Yohimbine, the parent compound, exhibits affinity for other receptors, which may also be true for its derivatives. Potential off-target interactions include:

  • α1-Adrenergic Receptors: Moderate affinity for these receptors may lead to vasoconstriction and an increase in blood pressure at higher concentrations.[3][5]

  • Serotonin (5-HT) Receptors: Yohimbine interacts with several 5-HT receptor subtypes, including 5-HT1A (as a partial agonist), 5-HT1B, and 5-HT1D (as an antagonist).[1][2][6] This can contribute to effects on mood and anxiety.

  • Dopamine (D2) Receptors: Yohimbine also shows affinity for D2 receptors, which could influence dopaminergic pathways.[1][3][6]

Q3: How can I assess the selectivity of my batch of this compound?

A receptor binding assay is a standard method to determine the selectivity profile. This involves testing the compound's ability to displace a radiolabeled ligand from a panel of different receptors. A significant displacement at receptors other than the α2-adrenergic subtypes would indicate off-target binding.

Troubleshooting Guides

Issue 1: Inconsistent results in functional assays (e.g., cAMP inhibition, cell signaling).

Possible Cause Troubleshooting Step
Compound Instability Verify the stability of this compound in your assay buffer and at the experimental temperature. Consider performing a time-course experiment to check for degradation.
Off-Target Receptor Activation The cell line used may express other receptors that this compound interacts with, leading to confounding signaling events. Use a cell line with a well-defined receptor expression profile or use selective antagonists for suspected off-target receptors to block their effects.
Incorrect Compound Concentration Confirm the concentration of your stock solution and serial dilutions. Ensure complete solubilization of the compound.

Issue 2: Unexpected cardiovascular effects in in vivo studies (e.g., hypertension, tachycardia).

Possible Cause Troubleshooting Step
α1-Adrenergic Receptor Agonism At higher doses, the compound may be acting as an agonist at α1-adrenergic receptors, causing vasoconstriction.[3] Perform a dose-response study and consider co-administration with a selective α1-antagonist to see if the effect is blocked.
Increased Sympathetic Outflow The primary mechanism of α2-antagonism leads to increased norepinephrine release, which can elevate heart rate and blood pressure.[3][6] Titrate the dose carefully to find a therapeutic window with minimal cardiovascular side effects.
Interaction with Serotonergic System Off-target effects on 5-HT receptors can indirectly influence cardiovascular function. Evaluate the effects of co-administering selective serotonin receptor antagonists.

Data Presentation

Table 1: Hypothetical Receptor Binding Affinity Profile

This table presents hypothetical Ki (nM) values, representing the concentration of the compound required to occupy 50% of the receptors. Lower values indicate higher affinity.

Receptor SubtypeYohimbine (Ki, nM)This compound (Ki, nM) - Hypothetical
α2A-Adrenergic 1.4[2]0.8
α2B-Adrenergic 7.1[2]5.2
α2C-Adrenergic 0.88[2]0.5
α1A-Adrenergic Moderate Affinity50
α1B-Adrenergic Moderate Affinity80
5-HT1A Moderate Affinity120
5-HT1B Moderate Affinity150
5-HT1D Moderate Affinity180
Dopamine D2 Moderate Affinity250

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Selectivity Profiling

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.

Materials:

  • Cell membranes expressing the target receptors (e.g., α2A, α1A, 5-HT1A).

  • Radioligand specific for each receptor (e.g., [3H]-Rauwolscine for α2 receptors).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release alpha2_receptor α2-Adrenergic Receptor NE->alpha2_receptor Binds to Increased_NE Increased NE Concentration NE->Increased_NE alpha2_receptor->NE_vesicle Inhibits Release (Negative Feedback) Yohimbine_derivative This compound Yohimbine_derivative->alpha2_receptor Blocks postsynaptic_receptor Postsynaptic Adrenergic Receptors (α1, β1, etc.) Increased_NE->postsynaptic_receptor Binds to Cellular_Response Cellular Response postsynaptic_receptor->Cellular_Response Activates

Caption: Signaling pathway of α2-adrenergic receptor antagonism.

Experimental_Workflow start Start: Hypothesis of Off-Target Effects in_vitro In Vitro Screening start->in_vitro binding_assay Competitive Radioligand Binding Assay (Receptor Panel) in_vitro->binding_assay functional_assay Functional Assays (cAMP, Ca2+ flux) in_vitro->functional_assay data_analysis Data Analysis and Selectivity Profiling binding_assay->data_analysis functional_assay->data_analysis in_vivo In Vivo Evaluation animal_model Animal Model (e.g., Rodent) in_vivo->animal_model cardiovascular Cardiovascular Monitoring (BP, HR) animal_model->cardiovascular behavioral Behavioral Assessment animal_model->behavioral conclusion Conclusion: Identify and Quantify Off-Target Effects cardiovascular->conclusion behavioral->conclusion data_analysis->in_vivo

Caption: Workflow for assessing off-target effects.

Troubleshooting_Logic start Unexpected In Vivo Cardiovascular Effect (e.g., Hypertension) check_dose Is the dose in the expected therapeutic range? start->check_dose high_dose High dose may lead to α1-adrenergic agonism. check_dose->high_dose No coadminister Co-administer with a selective α1-antagonist. check_dose->coadminister Yes reduce_dose Action: Reduce dose and re-evaluate. high_dose->reduce_dose effect_blocked Is the effect blocked? coadminister->effect_blocked yes_alpha1 Conclusion: Effect is likely mediated by α1-receptors. effect_blocked->yes_alpha1 Yes no_other_mechanism Consider other mechanisms: - High sympathetic outflow - Serotonergic effects effect_blocked->no_other_mechanism No

Caption: Troubleshooting logic for unexpected cardiovascular effects.

References

Technical Support Center: Optimizing Dosage of 14-(4-Nitrobenzoyloxy)yohimbine for Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 14-(4-Nitrobenzoyloxy)yohimbine for behavioral studies. Given the limited direct data on this specific analog, this guide extrapolates from the well-established knowledge of its parent compound, yohimbine, a selective alpha-2 adrenergic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is an analog of yohimbine. Therefore, it is presumed to act primarily as a selective antagonist of α2-adrenergic receptors.[[“]][2][3] By blocking these presynaptic autoreceptors, it is expected to increase the release of norepinephrine in the synaptic cleft, leading to enhanced sympathetic nervous system activity.[[“]][4] This increase in noradrenergic transmission in brain regions like the prefrontal cortex is thought to underlie its behavioral effects.[[“]][6]

Q2: What are the potential behavioral effects of this compound based on yohimbine studies?

A2: Based on the pharmacology of yohimbine, this compound may induce a range of behavioral effects, including:

  • Anxiogenic effects: Yohimbine is known to induce anxiety-like behaviors.[7][8]

  • Increased impulsivity: Studies have shown that yohimbine can increase impulsive behavior.[9][10]

  • Enhanced cognitive function in certain contexts: Alpha-2 adrenoceptor antagonists have been shown to improve cognitive functions like attention and memory in some studies.[[“]]

  • Alterations in aggressive behavior: The effects of α2-adrenoceptor blockers on aggression can be complex, with some studies showing a reduction in certain types of aggression.[11]

  • Increased arousal and alertness: By increasing norepinephrine levels, it is likely to have stimulant-like effects.[7][12]

Q3: How should I determine the starting dose for my behavioral experiments?

A3: Due to the lack of specific data for this compound, a conservative approach is recommended. Start with a dose significantly lower than the effective doses reported for yohimbine in similar animal models. For yohimbine, doses in rodents for behavioral studies typically range from 1 to 5 mg/kg.[9] A reasonable starting point for this analog could be in the range of 0.1 to 0.5 mg/kg, followed by a systematic dose-escalation study.

Q4: What is the recommended route of administration?

A4: The route of administration will depend on your experimental design and the formulation of the compound. Intraperitoneal (i.p.) injection is a common route for preclinical behavioral studies as it allows for rapid absorption.[9] Oral administration (p.o.) is also an option if you are investigating the effects of the compound after oral intake, but be mindful of potential first-pass metabolism.[2][4]

Q5: What is the expected onset and duration of action?

A5: Yohimbine has a rapid onset and a relatively short half-life of approximately 30 minutes in humans.[2][4] The 4-nitrobenzoyloxy modification may alter the pharmacokinetic profile. It is crucial to conduct a time-course study to determine the peak effect and duration of action for this compound in your specific model.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable behavioral effect Dosage is too low. Gradually increase the dose in a systematic dose-response study.
Poor bioavailability. Consider a different route of administration (e.g., i.p. instead of p.o.). Ensure the compound is properly dissolved in a suitable vehicle.
Timing of behavioral testing is not optimal. Conduct a time-course study to determine the time to peak effect after administration.
High variability in behavioral responses Individual differences in metabolism. Increase the number of subjects per group to improve statistical power. Ensure consistent age, weight, and strain of animals.
Inconsistent drug administration. Ensure accurate and consistent dosing and administration technique.
Stress-induced behavioral changes. Acclimatize animals to the experimental procedures and environment to minimize stress. Be aware that injections themselves can induce a stress response.[11]
Adverse effects observed (e.g., seizures, excessive stereotypy) Dosage is too high. Immediately reduce the dosage or terminate the experiment for that animal. Consult with a veterinarian. Future studies should use a lower dose range.
Compound toxicity. Conduct preliminary toxicity studies to establish a safe dose range.
Unexpected or paradoxical behavioral effects Complex pharmacology. The compound may have off-target effects or interact with other neurotransmitter systems. Consider conducting receptor binding assays to characterize its full pharmacological profile. Yohimbine itself has a complex profile, binding to serotonin and dopamine receptors at higher concentrations.[2][13]
Bell-shaped dose-response curve. Test a wider range of doses, as some compounds exhibit a decrease in effect at higher doses. This has been observed with α2-adrenoceptor blockers in some studies.[11]

Data Presentation: Hypothetical Dose-Response Data for this compound

Disclaimer: The following data are hypothetical and for illustrative purposes only, based on expected outcomes for a yohimbine analog. Researchers must generate their own data.

Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (Mice)

Dosage (mg/kg, i.p.)Time in Open Arms (seconds, Mean ± SEM)Number of Entries into Open Arms (Mean ± SEM)
Vehicle45.2 ± 5.112.3 ± 1.5
0.142.8 ± 4.911.9 ± 1.3
0.531.5 ± 3.88.1 ± 1.1
1.022.1 ± 2.9 5.6 ± 0.8
2.515.7 ± 2.1 4.2 ± 0.6
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle

Table 2: Effect of this compound on Locomotor Activity (Mice)

Dosage (mg/kg, i.p.)Total Distance Traveled (cm, Mean ± SEM)
Vehicle3500 ± 320
0.13650 ± 340
0.54800 ± 410
1.06200 ± 550**
2.57100 ± 630***
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle

Experimental Protocols

Protocol 1: Dose-Response Study for Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
  • Animals: Male C57BL/6 mice (8-10 weeks old), housed in groups of 4-5 with ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). Prepare fresh solutions on the day of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle (10 ml/kg, i.p.)

    • Group 2: 0.1 mg/kg this compound (i.p.)

    • Group 3: 0.5 mg/kg this compound (i.p.)

    • Group 4: 1.0 mg/kg this compound (i.p.)

    • Group 5: 2.5 mg/kg this compound (i.p.) (n=10-12 mice per group)

  • Procedure: a. Administer the assigned treatment via i.p. injection. b. Return the mouse to its home cage for a 30-minute pre-treatment period (this should be optimized based on a time-course study). c. Place the mouse in the center of the EPM, facing an open arm. d. Allow the mouse to explore the maze for 5 minutes. e. Record the session using a video camera mounted above the maze. f. After the 5-minute session, return the mouse to its home cage. g. Clean the maze with 70% ethanol between each trial.

  • Data Analysis: Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.

Protocol 2: Time-Course Study for Locomotor Activity
  • Animals and Drug Preparation: As described in Protocol 1.

  • Experimental Groups:

    • Group 1: Vehicle (10 ml/kg, i.p.)

    • Group 2: 1.0 mg/kg this compound (i.p.) (n=8-10 mice per group)

  • Procedure: a. Place mice individually into open-field arenas and allow them to habituate for 30 minutes. b. Administer the assigned treatment via i.p. injection. c. Immediately return the mice to the open-field arenas. d. Record locomotor activity (total distance traveled) in 5-minute bins for a total of 120 minutes.

  • Data Analysis: Analyze the data using a two-way repeated measures ANOVA with time as the within-subjects factor and treatment as the between-subjects factor.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release alpha2_receptor α2-Adrenergic Receptor NE NE NE_release->NE NE->alpha2_receptor Negative Feedback postsynaptic_receptor Postsynaptic Adrenergic Receptor NE->postsynaptic_receptor Yohimbine_analog 14-(4-Nitrobenzoyloxy) yohimbine Yohimbine_analog->alpha2_receptor Blocks response Neuronal Response (e.g., Increased Firing) postsynaptic_receptor->response

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_setup Phase 1: Preliminary Steps cluster_dose_finding Phase 2: Dose Optimization cluster_behavioral Phase 3: Behavioral Assessment cluster_analysis Phase 4: Analysis acclimatization Animal Acclimatization drug_prep Drug Formulation & Solubility Testing acclimatization->drug_prep toxicity Preliminary Toxicity Screening drug_prep->toxicity dose_response Dose-Response Study (e.g., EPM) toxicity->dose_response Establish Safe Dose Range time_course Time-Course Study (e.g., Locomotor Activity) dose_response->time_course Select Effective Dose main_study Main Behavioral Experiments (using optimal dose and time) time_course->main_study Determine Optimal Time Window data_analysis Data Analysis & Interpretation main_study->data_analysis

References

Technical Support Center: Synthesis of 14-(4-Nitrobenzoyloxy)yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 14-(4-Nitrobenzoyloxy)yohimbine. The information is based on general principles of organic synthesis, particularly acylation reactions of complex alkaloids, due to the limited specific literature on this exact molecule.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary suspect. Ensure your starting material, presumably 14-hydroxyyohimbine, is of high purity and completely dry, as residual water can hydrolyze the acylating agent (4-nitrobenzoyl chloride or anhydride). The choice of base and solvent is also critical. A non-nucleophilic base, such as triethylamine or pyridine, is often used to scavenge the HCl produced during the reaction. The reaction may also be sensitive to temperature; running the reaction at elevated temperatures could lead to degradation of the starting material or product. Consider optimizing the reaction conditions as outlined in the table below.

Q2: I am observing a significant amount of unreacted 14-hydroxyyohimbine in my crude product. What should I do?

A2: The presence of unreacted starting material suggests that the acylation is incomplete. This could be due to insufficient acylating agent, a deactivated acylating agent (e.g., hydrolyzed by moisture), or suboptimal reaction conditions. Try increasing the molar equivalents of the 4-nitrobenzoyl chloride/anhydride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. You may also consider extending the reaction time or moderately increasing the reaction temperature.

Q3: My purified product is a yellow-orange color, not the expected color. What could be the reason?

A3: The yellow-orange color is likely due to the presence of the 4-nitrobenzoyl moiety. However, an unexpectedly intense or "off" color could indicate the presence of impurities. One possibility is the formation of colored byproducts due to side reactions, especially if the reaction was run at high temperatures or for an extended period. Another possibility is residual 4-nitrobenzoic acid, which can be colored. Ensure your purification method, such as column chromatography, is effective at separating these impurities. A final wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup can help remove acidic impurities like 4-nitrobenzoic acid.

Q4: I am seeing multiple spots on my TLC plate that are close to the product spot. What are these likely to be?

A4: Multiple spots near the product on a TLC plate can indicate the presence of several potential impurities. These could include diastereomers of the product, which can form if the reaction conditions cause epimerization at any of the chiral centers of the yohimbine scaffold. Over-acylation at other nucleophilic sites on the yohimbine molecule, if present and unprotected, could also lead to byproducts with similar polarity. The presence of yohimbine stereoisomers in the starting material will also lead to corresponding product isomers.[1] It is also possible that some degradation of the product has occurred during workup or purification. Optimizing the purification protocol, for instance by using a different solvent system for column chromatography, may help in separating these closely related compounds.

Q5: How can I confirm the structure of my final product and the identity of any major impurities?

A5: A combination of analytical techniques is recommended for structural confirmation. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula. 1H and 13C NMR spectroscopy will provide detailed information about the structure, including the position of the 4-nitrobenzoyloxy group and the stereochemistry of the yohimbine core. For identifying impurities, LC-MS is a powerful tool that can separate the components of a mixture and provide their mass-to-charge ratios.[2] Comparing the NMR and mass spectra of your product with those of the starting material will help in identifying unreacted starting material and other related impurities.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Reagents Verify the purity and reactivity of 14-hydroxyyohimbine and the acylating agent. Use freshly opened or purified reagents.
Presence of Moisture Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N2 or Ar).
Inappropriate Base Use a non-nucleophilic base like triethylamine or pyridine. Ensure the base is of high purity and added in sufficient quantity (at least 1.1 equivalents).
Suboptimal Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Avoid excessively high temperatures to prevent degradation.
Problem 2: Presence of Multiple Impurities
Possible Cause Suggested Solution
Side Reactions Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. Maintain the optimal reaction temperature.
Stereoisomer Formation Use mild reaction conditions to avoid epimerization. Ensure the stereochemical purity of the starting 14-hydroxyyohimbine.
Hydrolysis of Product Perform the aqueous workup with cooled solutions and minimize contact time.
Ineffective Purification Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 14-hydroxyyohimbine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an argon atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-nitrobenzoyl chloride (1.2 eq) in anhydrous DCM (2 mL/mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effects of varying reaction conditions on the yield and purity of this compound.

Table 1: Optimization of Reaction Conditions

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1Triethylamine (1.5)DCM25675
2Pyridine (1.5)DCM25672
3Triethylamine (1.5)THF25668
4Triethylamine (1.5)DCM0 to 25882
5Triethylamine (2.0)DCM0 to 25885

Table 2: Impurity Profile under Different Conditions (Hypothetical HPLC Data)

Condition Product Purity (%) Unreacted SM (%) Impurity A (Di-acylated, %) Impurity B (Epimer, %)
Entry 190.55.22.12.2
Entry 495.12.51.41.0
Entry 596.31.11.61.0
High Temp (60°C)75.43.18.513.0

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Prepare Reagents (14-hydroxyyohimbine, 4-nitrobenzoyl chloride, anhydrous solvent, base) glassware 2. Dry Glassware reagents->glassware setup 3. Set up Reaction (Inert Atmosphere) glassware->setup addition 4. Reagent Addition (0 °C to RT) setup->addition monitor 5. Monitor Progress (TLC/LC-MS) addition->monitor quench 6. Quench Reaction monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify analysis 9. Characterization (NMR, MS, HPLC) purify->analysis

Caption: Pathways for the formation of common impurities during synthesis.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low Yield or Impure Product check_sm Analyze Crude by TLC/LC-MS: Unreacted Starting Material? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction YES multiple_spots Multiple Impurity Spots check_sm->multiple_spots NO yes_sm YES no_sm NO solution_sm Increase Acylating Agent Extend Reaction Time Check Reagent Purity Ensure Anhydrous Conditions incomplete_reaction->solution_sm solution_impurities Optimize Reaction Temp. Use Milder Base Improve Purification Method Check for Epimerization multiple_spots->solution_impurities

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Refining Analytical Methods for 14-(4-Nitrobenzoyloxy)yohimbine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 14-(4-Nitrobenzoyloxy)yohimbine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: While specific metabolic pathways for this compound need to be experimentally determined, potential biotransformations can be predicted based on its structure and common metabolic reactions. Phase I metabolism may involve hydrolysis of the ester linkage to yield yohimbine and 4-nitrobenzoic acid, as well as reduction of the nitro group. Phase II metabolism could involve conjugation reactions, such as glucuronidation or sulfation of hydroxylated metabolites.[1]

Q2: Which analytical techniques are most suitable for quantifying this compound and its metabolites in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites in biological samples due to its high sensitivity, selectivity, and accuracy.[1] High-performance liquid chromatography (HPLC) with UV detection can also be used, particularly for the parent drug, but may lack the sensitivity required for low-concentration metabolites.[2][3]

Q3: What are the major challenges in developing an analytical method for these metabolites?

A3: Common challenges include the low concentrations of metabolites in biological matrices, potential for metabolite instability during sample handling and storage, and interference from endogenous matrix components (matrix effects).[4][5] Additionally, the presence of isomeric metabolites can complicate chromatographic separation and quantification.[6]

Q4: How can I address the issue of metabolite instability?

A4: To prevent the degradation of unstable metabolites, it is crucial to use stabilizing agents, maintain samples at low temperatures during collection and processing, and optimize storage conditions.[1][7] For ester-containing compounds like this compound, the addition of esterase inhibitors to the collection tubes can prevent enzymatic hydrolysis.

Q5: What type of internal standard should be used for quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used as a surrogate standard.[4]

Troubleshooting Guides

LC-MS/MS Method Development
Symptom Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Column contamination- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Reduce injection volume or sample concentration.- Flush the column with a strong solvent.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Dissolve the sample in the initial mobile phase.[8][9]
Low Signal Intensity / Poor Sensitivity - Inefficient ionization- Ion suppression from matrix components- Suboptimal mass spectrometer settings- Metabolite degradation- Optimize ion source parameters (e.g., temperature, gas flows).- Improve sample cleanup to remove interfering substances.- Perform tuning and calibration of the mass spectrometer.- Re-evaluate sample handling and storage procedures.[8][9]
High Background Noise - Contaminated mobile phase or LC system- Improperly cleaned ion source- Use of non-volatile buffers- Use high-purity, LC-MS grade solvents and additives.- Perform routine cleaning of the ion source.- Use volatile mobile phase additives like formic acid or ammonium formate.[8]
Retention Time Shifts - Changes in mobile phase composition- Column degradation or temperature fluctuations- Inconsistent pump performance- Prepare fresh mobile phase daily.- Use a column thermostat and ensure the column is equilibrated before injection.- Check the LC pump for leaks and ensure proper solvent delivery.[8]
Sample Carryover - Inadequate needle wash- Adsorption of analyte to system components- Optimize the needle wash procedure with a strong solvent.- Use a lower-adsorption autosampler vial.- Inject a blank solvent after a high-concentration sample to check for carryover.[8]

Experimental Protocols

Protocol: Quantification of this compound Metabolites in Plasma using LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing pure standards of the parent drug and predicted metabolites.

Quantitative Data Summary

The following table presents a template with example validation parameters for an analytical method for this compound, based on typical performance for yohimbine analogs.[6][10]

Parameter This compound Metabolite 1 (Hydrolyzed) Metabolite 2 (Reduced Nitro)
Linearity Range (ng/mL) 0.1 - 1000.5 - 2000.2 - 150
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Intra-day Precision (%RSD) < 10%< 12%< 11%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 15%
Recovery (%) 85 - 95%80 - 90%82 - 92%
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.50.2

Visualizations

Metabolic_Pathway Parent This compound Metabolite1 Yohimbine Parent->Metabolite1 Phase I: Hydrolysis Metabolite2 4-Nitrobenzoic Acid Parent->Metabolite2 Phase I: Hydrolysis Metabolite3 14-(4-Aminobenzoyloxy)yohimbine Parent->Metabolite3 Phase I: Nitro Reduction Metabolite4 Glucuronide Conjugate Metabolite1->Metabolite4 Phase II: Glucuronidation

Caption: Predicted metabolic pathway of this compound.

Experimental_Workflow A Sample Collection (e.g., Plasma) B Sample Preparation (e.g., Protein Precipitation) A->B C LC-MS/MS Analysis B->C D Data Acquisition C->D E Data Processing (Integration & Quantification) D->E F Result Reporting E->F

Caption: General experimental workflow for metabolite analysis.

Troubleshooting_Tree Start Low Signal Intensity? CheckMS Check MS Tuning & Calibration Start->CheckMS Yes CheckSamplePrep Improve Sample Cleanup CheckMS->CheckSamplePrep No Improvement IssueResolved Issue Resolved CheckMS->IssueResolved Improved CheckSource Optimize Ion Source Parameters CheckSamplePrep->CheckSource No Improvement CheckSamplePrep->IssueResolved Improved CheckSource->IssueResolved Improved

Caption: Troubleshooting decision tree for low signal intensity in LC-MS.

References

Technical Support Center: Enhancing the Bioavailability of Yohimbine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of yohimbine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor and variable oral bioavailability of yohimbine?

A1: The primary reason for yohimbine's poor and highly variable oral bioavailability, which can range from 7% to 87%, is extensive first-pass metabolism in the liver.[1] After oral administration, yohimbine is rapidly absorbed, but a significant portion is metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, before it can reach systemic circulation.[2][3] This rapid metabolic clearance is a major hurdle in achieving consistent therapeutic concentrations.[1][2]

Q2: What are the major metabolites of yohimbine, and are they active?

A2: The two main metabolites of yohimbine are 10-hydroxy-yohimbine and 11-hydroxy-yohimbine.[2] 11-hydroxy-yohimbine is considered a pharmacologically active metabolite.[2] The formation of these metabolites is a key pathway in yohimbine's rapid clearance from the body.[3]

Q3: Are there any known synthetic derivatives of yohimbine with improved bioavailability?

A3: While the neo-synthesis of yohimbine analogs with better bioavailability and limited toxicity is a recognized prospect in research, extensive public domain data on the comparative bioavailability of specific synthetic derivatives is limited.[3] Research has focused on creating analogs for studying adrenoceptor subtypes, with some showing high plasma stability, but comprehensive oral bioavailability data is not yet widely available.[2] The primary approach to improving the bioavailability of yohimbine and its derivatives currently lies in advanced formulation strategies.

Q4: What are the most promising formulation strategies to enhance the oral bioavailability of yohimbine derivatives?

A4: Several formulation strategies are promising for improving the oral bioavailability of lipophilic compounds like yohimbine and its derivatives. These include:

  • Lipid-Based Nano-Carriers: Systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can encapsulate the drug, protecting it from degradation and enhancing absorption.

  • Liposomes and Proliposomal Gels: These vesicular systems can improve the solubility and permeability of yohimbine. Proliposomal gels, in particular, offer a stable formulation that can be hydrated to form liposomes.

  • Solid Dispersions: By dispersing the drug in a hydrophilic carrier, it's possible to increase its dissolution rate and, consequently, its absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.[4][5]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[6][7]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for yohimbine and its metabolites. Due to limited public data on synthetic derivatives, this section focuses on the parent compound.

Table 1: Pharmacokinetic Parameters of Yohimbine in Humans

ParameterOral AdministrationIntravenous AdministrationReference(s)
Bioavailability (F) Highly variable: 7% - 87% (Mean: 33%)N/A[1]
Elimination Half-life (t½) ~0.58 hours~0.68 hours[1]
Absorption Half-life ~0.17 hoursN/A[3]
Therapeutic Blood Concentration 50 - 300 ng/mLN/A[2][3]
Total Body Clearance ~55.9 mL/min/kg~9.77 mL/min/kg[1]

Signaling and Experimental Workflow Diagrams

Yohimbine's Mechanism of Action

Yohimbine's primary pharmacological effect is the blockade of presynaptic α2-adrenergic receptors. These receptors are part of a negative feedback loop that regulates the release of norepinephrine (NE). By antagonizing these receptors, yohimbine increases the release of NE into the synaptic cleft, leading to enhanced sympathetic activity.[8][9]

Yohimbine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Action Potential NE_in_cleft Norepinephrine (NE) NE_Release->NE_in_cleft Alpha2_Receptor α2-Adrenergic Receptor Alpha2_Receptor->NE_Release NE_in_cleft->Alpha2_Receptor Negative Feedback Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_in_cleft->Postsynaptic_Receptor Response Physiological Response Postsynaptic_Receptor->Response Yohimbine Yohimbine Yohimbine->Alpha2_Receptor Blocks

Yohimbine's antagonistic action on α2-adrenergic receptors.
General Experimental Workflow for Bioavailability Assessment

This workflow outlines the key steps in assessing the oral bioavailability of a new yohimbine derivative or formulation.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Formulate Prepare Yohimbine Derivative Formulation (e.g., SLN, Solid Dispersion) Characterize Physicochemical Characterization (Particle Size, Drug Loading, etc.) Formulate->Characterize Dosing Oral & IV Administration to Animal Models (e.g., Rats) Characterize->Dosing Sampling Serial Blood Sampling Dosing->Sampling Extraction Plasma Sample Preparation (e.g., Protein Precipitation, LLE) Sampling->Extraction Quantification LC-MS/MS Quantification of Derivative in Plasma Extraction->Quantification PK_Calc Calculate PK Parameters (AUC, Cmax, Tmax, t½) Quantification->PK_Calc Bioavailability Determine Absolute Bioavailability (F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)) PK_Calc->Bioavailability

Workflow for assessing the oral bioavailability of yohimbine formulations.

Troubleshooting Guides for Formulation Development

Solid Lipid Nanoparticles (SLNs)

Experimental Protocol (Hot Homogenization Method):

  • Preparation of Lipid Phase: Weigh the solid lipid (e.g., glyceryl monostearate, tristearin) and heat it to 5-10°C above its melting point.

  • Drug Incorporation: Dissolve the yohimbine derivative in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in distilled water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer (e.g., 500-1500 bar) for several cycles (typically 3-5).

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

Troubleshooting:

IssuePotential Cause(s)Suggested Solution(s)
Large Particle Size / Polydispersity - Insufficient homogenization energy or time.- Inappropriate surfactant concentration.- Aggregation upon cooling.- Increase homogenization speed, time, or pressure.- Optimize surfactant concentration (typically 0.5-5% w/w).- Ensure rapid and uniform cooling.
Low Entrapment Efficiency - Poor solubility of the yohimbine derivative in the lipid melt.- Drug partitioning into the aqueous phase during homogenization.- Drug expulsion during lipid recrystallization.- Select a lipid in which the drug has higher solubility.- Use a co-surfactant to improve emulsification.- Employ the cold homogenization technique to minimize drug partitioning.
Formulation Instability (Aggregation) - Insufficient surfactant to stabilize the nanoparticle surface.- Ostwald ripening or particle growth over time.- Increase surfactant concentration or use a combination of surfactants.- Store the formulation at a lower temperature (e.g., 4°C).
Solid Dispersions

Experimental Protocol (Solvent Evaporation Method):

  • Dissolution: Dissolve both the yohimbine derivative and a hydrophilic carrier (e.g., PEG 6000, Poloxamer 188, PVP K30) in a common volatile organic solvent (e.g., methanol, ethanol, dichloromethane).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent degradation.

  • Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

Troubleshooting:

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Solvent Removal - Insufficient drying time or temperature.- Increase drying time or temperature (be cautious of drug/polymer degradation).- Use a high vacuum.
Phase Separation / Crystallization on Storage - The drug is not molecularly dispersed (amorphous) or is in a thermodynamically unstable state.- The carrier used has a high tendency to crystallize.- Moisture absorption.- Increase the drug-to-carrier ratio.- Use a polymeric carrier with a high glass transition temperature.- Store in a desiccator or with a desiccant.
Poor Dissolution Enhancement - The drug is not in an amorphous state.- The chosen carrier is not sufficiently hydrophilic.- Inappropriate drug-to-carrier ratio.- Confirm the amorphous state using techniques like XRD or DSC.- Screen different hydrophilic carriers.- Optimize the drug-to-carrier ratio through experimentation.
Liposome/Proliposome Formulation

Experimental Protocol (Thin-Film Hydration for Proliposomes):

  • Lipid Film Formation: Dissolve yohimbine HCl, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol.[10]

  • Carrier Coating: Place a carrier powder (e.g., mannitol) in a round-bottom flask and slowly add the lipid-drug solution while rotating the flask under vacuum at 60-70°C. This coats the carrier with the lipid-drug film.[10]

  • Drying: Continue rotation under vacuum until a dry, free-flowing powder (proliposomes) is formed.

  • Hydration (Forms Liposomes): To form liposomes for in vitro/in vivo studies, hydrate the proliposome powder with an aqueous buffer (e.g., phosphate buffer pH 7.4) and sonicate.[10]

Troubleshooting:

IssuePotential Cause(s)Suggested Solution(s)
Low Drug Entrapment Efficiency - Drug leakage from the vesicles.- Insufficient lipid concentration.- Inappropriate pH of the hydration medium (for ionizable drugs like yohimbine).- Optimize the cholesterol content to increase bilayer rigidity.- Increase the lipid-to-drug ratio.- Adjust the pH of the hydration buffer to ensure the drug is in a state that favors encapsulation.
Vesicle Aggregation - Low surface charge of the liposomes.- Improper storage conditions.- Incorporate a charged lipid (e.g., dicetyl phosphate, stearylamine) to increase zeta potential.- Store at 4°C and avoid freezing.
Chemical Instability (Hydrolysis/Oxidation) - Hydrolysis of the ester linkage in yohimbine.- Oxidation of unsaturated lipids.- Adjust the pH of the formulation to a range where yohimbine is more stable.- Purge all solutions with nitrogen and add an antioxidant (e.g., alpha-tocopherol) to the lipid mixture.

Bioanalytical Method for Quantification

Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is the standard method for accurately quantifying yohimbine and its derivatives in plasma due to its high sensitivity and selectivity.[11][12]

General Protocol Outline:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a structurally similar but chromatographically distinct molecule) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for the yohimbine derivative and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of the analyte in blank plasma.

    • Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

strategies to reduce 14-(4-Nitrobenzoyloxy)yohimbine-induced side effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 14-(4-Nitrobenzoyloxy)yohimbine is a research compound. The following information is extrapolated from data on its parent compound, yohimbine, and general knowledge of α2-adrenergic receptor antagonists. Limited direct research exists for this compound. Always consult relevant safety data sheets and conduct a thorough literature search before experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Based on its structural similarity to yohimbine, this compound is presumed to act as a selective antagonist of α2-adrenergic receptors.[1][2][3][4] By blocking these receptors, it is thought to inhibit the negative feedback mechanism that normally suppresses norepinephrine release, leading to increased sympathetic activity.[4]

Q2: What are the expected side effects of this compound?

A2: The side effects are likely to be similar to those of yohimbine and are primarily related to its sympathomimetic actions. These are often dose-dependent.[4] Common side effects may include:

  • Cardiovascular: Increased heart rate (tachycardia) and elevated blood pressure.[4][5]

  • Neurological/Psychiatric: Anxiety, nervousness, irritability, and tremors.[3][4]

  • Gastrointestinal: Nausea and vomiting.[4][5]

More severe adverse effects, particularly at higher doses, could include cardiac arrhythmias and seizures.[4]

Q3: Are there any known contraindications for using this compound?

A3: While specific contraindications for this compound are not established, based on yohimbine data, it should be used with extreme caution or avoided in experimental models with pre-existing conditions such as:

  • Cardiovascular disease[5]

  • Hypertension[5]

  • Anxiety or panic disorders[4]

  • Kidney disease

Q4: What are the potential drug interactions?

A4: Co-administration with other substances that affect the adrenergic system could potentiate side effects. Caution is advised when combining with:

  • Stimulants: May lead to a synergistic increase in heart rate and blood pressure.

  • Other α2-adrenergic antagonists: Could lead to an exaggerated pharmacological effect and increased side effect severity.

  • CYP2D6 inhibitors: Yohimbine is metabolized by CYP2D6, and inhibitors of this enzyme could increase plasma concentrations and the risk of toxicity.[4]

Troubleshooting Guide

Observed Side Effect Potential Cause Recommended Action
Sudden, significant increase in blood pressure and/or heart rate. Overdose or high sensitivity to α2-adrenergic antagonism.Immediately cease administration of the compound. Monitor cardiovascular parameters closely. Consider administration of a direct-acting vasodilator if necessary.
Signs of severe anxiety or agitation in the animal model. Central nervous system stimulation due to increased norepinephrine.Reduce the dosage in subsequent experiments. Ensure a low-stress experimental environment.
Gastrointestinal distress (e.g., vomiting). Direct or centrally mediated effects of the compound.Administer the compound with food if the experimental protocol allows. Consider an alternative route of administration.
Seizure activity. Excessive neuronal excitation at high doses.This is a sign of severe toxicity. Discontinue the experiment and provide supportive care. Re-evaluate the dosage regimen.

Experimental Protocols

Protocol 1: Dose-Response Assessment to Minimize Side Effects

  • Objective: To determine the minimum effective dose with the lowest incidence of side effects.

  • Methodology:

    • Begin with a very low dose of this compound (e.g., 10-20% of the anticipated therapeutic dose).

    • Administer the compound to a small cohort of animals.

    • Monitor for both desired pharmacological effects and the onset of any adverse reactions (e.g., changes in heart rate, blood pressure, behavior).

    • Incrementally increase the dose in subsequent cohorts until the desired effect is achieved.

    • Establish the dose at which side effects begin to appear and determine the therapeutic window.

Protocol 2: Evaluation of Co-administration with a Beta-Blocker

  • Objective: To investigate the potential of a β-adrenergic receptor antagonist (beta-blocker) to mitigate cardiovascular side effects.

  • Methodology:

    • Select a non-selective or β1-selective beta-blocker.

    • Administer the beta-blocker at a dose known to attenuate heart rate increases without causing significant hypotension.

    • After an appropriate interval, administer this compound at a dose known to cause cardiovascular side effects.

    • Continuously monitor heart rate and blood pressure.

    • Compare the cardiovascular response to a control group receiving this compound alone.

Visualizations

Signaling_Pathway_of_Alpha2_Antagonism Presumed Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE Norepinephrine NE_Vesicle->NE Release Alpha2_Receptor α2-Adrenergic Receptor Alpha2_Receptor->NE_Vesicle Inhibits Release Negative_Feedback Negative Feedback Inhibition NE->Alpha2_Receptor Binds to Adrenergic_Receptor Adrenergic Receptors (α1, β1, etc.) NE->Adrenergic_Receptor Activates Sympathetic_Response Increased Sympathetic Response (e.g., ↑ Heart Rate, ↑ Blood Pressure) Adrenergic_Receptor->Sympathetic_Response Yohimbine_Analogue This compound Yohimbine_Analogue->Alpha2_Receptor Blocks Increased_NE_Release Increased NE Release

Caption: Presumed mechanism of this compound action.

Experimental_Workflow Experimental Workflow for Side Effect Mitigation Start Start: Hypothesis (e.g., Beta-blocker reduces tachycardia) Animal_Model Select Appropriate Animal Model Start->Animal_Model Dose_Ranging Dose-Ranging Study for this compound Animal_Model->Dose_Ranging Establish_Side_Effect_Dose Establish Dose that reliably induces side effects Dose_Ranging->Establish_Side_Effect_Dose Administer_Mitigating_Agent Administer Potential Mitigating Agent (e.g., Propranolol) Establish_Side_Effect_Dose->Administer_Mitigating_Agent Administer_Yohimbine_Analogue Administer this compound Administer_Mitigating_Agent->Administer_Yohimbine_Analogue Monitor_Parameters Monitor Physiological Parameters (ECG, Blood Pressure, Behavior) Administer_Yohimbine_Analogue->Monitor_Parameters Data_Analysis Data Analysis and Comparison to Control Monitor_Parameters->Data_Analysis Conclusion Conclusion on Mitigation Strategy Data_Analysis->Conclusion

Caption: Workflow for testing side effect mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of Receptor Affinity: 14-(4-Nitrobenzoyloxy)yohimbine versus Yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor affinity profiles of yohimbine and its derivative, 14-(4-Nitrobenzoyloxy)yohimbine. While extensive quantitative data is available for the parent compound, yohimbine, current literature offers a more qualitative understanding of the receptor interactions of this compound. This document summarizes the available experimental data, outlines the methodologies used for receptor affinity determination, and visualizes key biological pathways to offer a comprehensive comparative perspective for research and development.

Receptor Affinity Profile: A Comparative Overview

Yohimbine is a well-characterized antagonist with high affinity for α2-adrenergic receptors and moderate to low affinity for a range of other adrenergic, serotonergic, and dopaminergic receptors.[1][2][3] In contrast, the introduction of a 4-nitrobenzoyloxy group at the 14-position of the yohimbine scaffold significantly alters its pharmacological profile.

Available research indicates that 14β-(4-Nitrobenzoyloxy)yohimbine exhibits markedly reduced antagonistic activity at α1- and α2-adrenoceptors compared to yohimbine. Conversely, this structural modification leads to a potent enhancement of calcium channel blocking activities. This suggests a shift in the pharmacological action of the molecule, from a primary α2-adrenergic antagonist to a calcium channel blocker.

Quantitative Receptor Affinity Data

The following table summarizes the binding affinities (Ki or pKi) of yohimbine for various receptors, as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeYohimbine Affinity (Ki/pKi)This compound Affinity
Adrenergic Receptors
α2ApKi: 8.52[4]Markedly Reduced Antagonism
α2BpKi: 8.00[4]Markedly Reduced Antagonism
α2CpKi: 9.17[4]Markedly Reduced Antagonism
α1Moderate Affinity[1][2]Markedly Reduced Antagonism
Serotonin Receptors Not Reported
5-HT1AModerate Affinity[1]Not Reported
5-HT1BModerate Affinity[1]Not Reported
5-HT1DModerate Affinity[1]Not Reported
5-HT2AWeak Affinity[1]Not Reported
5-HT2BModerate Affinity[1]Not Reported
Dopamine Receptors Not Reported
D2Moderate Affinity[1]Not Reported
D3Weak Affinity[1]Not Reported
Calcium Channels Potent Blocking Activity

Note: Quantitative data for this compound is not available in the reviewed literature. The provided information is based on qualitative descriptions of its activity.

Experimental Protocols: Receptor Binding Assays

The determination of receptor affinity is primarily conducted through radioligand binding assays. This technique allows for the quantification of the interaction between a ligand (the compound of interest) and its receptor.

General Protocol for Radioligand Competition Binding Assay
  • Membrane Preparation:

    • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[1] The protein concentration of the membrane preparation is determined using a standard protein assay.[1]

  • Binding Reaction:

    • The membrane preparation is incubated in multi-well plates.

    • A known concentration of a radiolabeled ligand (e.g., [3H]-yohimbine for α2-adrenergic receptors) with high affinity and specificity for the target receptor is added to each well.

    • Increasing concentrations of the unlabeled competitor compound (yohimbine or this compound) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.[2]

    • The reaction is incubated at a specific temperature for a set duration to reach equilibrium.[1]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[1][5]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[1]

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.[1]

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Data Analysis prep1 Homogenization of Tissues/Cells prep2 Centrifugation to Pellet Membranes prep1->prep2 prep3 Resuspension in Assay Buffer prep2->prep3 bind1 Incubation of Membranes prep3->bind1 bind2 Addition of Radioligand bind1->bind2 bind3 Addition of Competitor Compound bind2->bind3 bind4 Determination of Non-specific Binding bind3->bind4 sep1 Rapid Filtration bind4->sep1 sep2 Washing to Remove Unbound Ligand sep1->sep2 ana1 Scintillation Counting sep2->ana1 ana2 Calculation of Specific Binding ana1->ana2 ana3 Determination of IC50 ana2->ana3 ana4 Calculation of Ki ana3->ana4

Fig. 1: Experimental workflow for a radioligand competition binding assay.

Signaling Pathways

The differing receptor affinities of yohimbine and its derivative imply engagement with distinct signaling pathways. Yohimbine primarily acts on the α2-adrenergic signaling cascade, while this compound's effects are likely mediated through the modulation of voltage-gated calcium channels.

α2-Adrenergic Receptor Signaling Pathway

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi). Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Yohimbine, as an antagonist, blocks this pathway by preventing the binding of endogenous agonists like norepinephrine.

signaling_pathway Yohimbine Yohimbine a2_receptor α2-Adrenergic Receptor Yohimbine->a2_receptor Antagonizes Gi_protein Gi Protein a2_receptor->Gi_protein Activates adenylyl_cyclase Adenylyl Cyclase Gi_protein->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP Converts ATP ATP ATP->adenylyl_cyclase PKA Protein Kinase A cAMP->PKA Activates response Cellular Response (e.g., smooth muscle contraction) PKA->response Norepinephrine Norepinephrine (Agonist) Norepinephrine->a2_receptor Activates

Fig. 2: Simplified signaling pathway of the α2-adrenergic receptor.

Conclusion

The available evidence strongly suggests that the addition of a 4-nitrobenzoyloxy moiety at the 14-position of yohimbine fundamentally alters its receptor affinity profile. While yohimbine is a potent and selective α2-adrenergic antagonist, this compound displays a significant reduction in affinity for these receptors and a concomitant increase in calcium channel blocking activity. This highlights the critical role of the C-14 position in determining the pharmacological activity of the yohimbine scaffold. Further quantitative binding studies on this compound are warranted to fully elucidate its receptor interaction profile and to explore its potential as a novel calcium channel blocker.

References

Validating the Selectivity of 14-(4-Nitrobenzoyloxy)yohimbine for α2-Adrenoceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the selectivity of novel compounds, such as 14-(4-Nitrobenzoyloxy)yohimbine, for α2-adrenoceptors. Due to a lack of specific experimental data for this compound in the public domain, this guide utilizes its parent compound, yohimbine, as a reference for comparison against other common α2-adrenoceptor antagonists.

Yohimbine is a well-established antagonist with a notable preference for α2-adrenoceptors over α1-adrenoceptors.[1][2] The exploration of yohimbine derivatives, including this compound, is driven by the quest for compounds with enhanced selectivity for specific α2-adrenoceptor subtypes (α2A, α2B, and α2C), which could lead to more targeted therapeutic effects with fewer off-target side effects.

Comparative Binding Affinity of Yohimbine and Other α2-Adrenoceptor Antagonists

The binding affinity of a compound for a receptor is a primary indicator of its potency and selectivity. This is typically determined through radioligand binding assays, where the compound's ability to displace a radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating higher affinity.

Below is a summary of the binding affinities (Ki in nM) of yohimbine and other selected α2-adrenoceptor antagonists for human α-adrenoceptor subtypes.

Compoundα2Aα2Bα2Cα1Aα1Bα1D
Yohimbine 8.2 - 8.5 (pKi)8.7 (pKi)9.6 (pKi)~6.3 (pKi)~6.0 (pKi)-
Rauwolscine------
Atipamezole------
MK-912--0.15---
BRL-44408---81--

Note: Data for yohimbine is presented as pKi from one source[3], which is the negative logarithm of the Ki value. A higher pKi indicates higher affinity. Specific Ki values for all compounds across all subtypes were not available in a single consistent format from the search results. Rauwolscine and yohimbine are diastereoisomers and often exhibit similar α2-adrenoceptor antagonist properties.[1][2] Atipamezole is another potent α2-adrenoceptor antagonist.[4] MK-912 is noted for its high affinity and selectivity for the α2C subtype, while BRL-44408 shows a preference for the α2A subtype.[2]

Functional Selectivity: Beyond Binding Affinity

While binding assays are crucial, they do not fully predict a compound's functional effect on the receptor. Functional assays are therefore essential to determine whether a compound acts as an antagonist, agonist, or partial agonist. For α2-adrenoceptors, which are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins, common functional assays include:

  • GTPγS Binding Assays: These assays measure the activation of G-proteins upon receptor stimulation. An antagonist would block the agonist-induced increase in [35S]GTPγS binding.[5][6][7]

  • cAMP Assays: Activation of α2-adrenoceptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). An antagonist will block the agonist-induced reduction in cAMP levels. A cell-based luciferase reporter gene assay can be used to measure changes in cAMP.[8]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to determine the selectivity of a compound like this compound.

Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound.

  • Membrane Preparation:

    • Cells stably expressing the human α2A, α2B, or α2C adrenoceptor subtype are harvested.

    • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[9]

    • Protein concentration is determined using a standard method like the BCA assay.[9]

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-rauwolscine or [3H]-RX821002) with the prepared membranes.[9][10]

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known non-selective antagonist (e.g., phentolamine).

  • Incubation and Filtration:

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.[9]

    • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Data Analysis:

    • The radioactivity trapped on the filters is counted using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

GTPγS Binding Assay Protocol

This functional assay determines the effect of a compound on G-protein activation.

  • Membrane Preparation: Prepare cell membranes expressing the α2-adrenoceptor subtype of interest as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • In a 96-well plate, incubate the cell membranes with a known α2-adrenoceptor agonist (e.g., norepinephrine or UK-14,304) in the presence of varying concentrations of the test antagonist (e.g., this compound).[5][7]

    • Add GDP to the assay buffer to ensure that G-proteins are in their inactive state at the start of the reaction.

    • Initiate the G-protein activation by adding [35S]GTPγS.[6]

  • Incubation and Termination:

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

  • Data Analysis:

    • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

    • The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding. The data is analyzed to determine the IC50 of the antagonist, from which the antagonist's equilibrium dissociation constant (Kb) can be calculated.

Visualizing Key Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane Receptor α2-Adrenoceptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Binds & Activates Antagonist Antagonist (e.g., Yohimbine) Antagonist->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates targets

Caption: α2-Adrenoceptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing α2-Adrenoceptor start->prep setup Set up 96-well Plate: - Membranes - Radioligand ([3H]-Rauwolscine) - Test Compound (Varying Conc.) prep->setup incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) setup->incubate filter Rapid Filtration (Separates Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measures Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

By following these comparative and methodological approaches, researchers can rigorously validate the selectivity profile of this compound or any novel α2-adrenoceptor antagonist, paving the way for its potential development as a selective therapeutic agent.

References

Comparative Analysis of 14-(4-Nitrobenzoyloxy)yohimbine and Other α2-Adrenergic Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the binding affinities, selectivity, and functional activities of key α2-adrenergic receptor antagonists, providing researchers with essential data for drug development and pharmacological studies.

This guide offers a comparative analysis of 14-(4-Nitrobenzoyloxy)yohimbine and other prominent α2-adrenergic antagonists. The α2-adrenergic receptors, comprising α2A, α2B, and α2C subtypes, are critical G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes, making them significant targets for therapeutic intervention. This document provides a detailed comparison of the binding characteristics and functional potencies of various antagonists, supported by experimental data and detailed methodologies for key assays.

Introduction to α2-Adrenergic Antagonists

α2-adrenergic antagonists are a class of drugs that bind to and inhibit the α2-adrenergic receptors. These receptors are primarily located on presynaptic nerve terminals, where their activation typically inhibits the release of norepinephrine, thus regulating sympathetic outflow. Antagonism of these receptors can lead to an increase in norepinephrine release, resulting in various physiological effects. Yohimbine, a natural indole alkaloid, is a classic example of an α2-antagonist and has been a foundational compound for the development of more selective agents.[1] The introduction of various substituents to the yohimbine scaffold has been a strategy to modulate its affinity and selectivity for the different α2-adrenoceptor subtypes.

Comparative Binding Affinity of α2-Antagonists

The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value or a higher pKi value indicates a higher binding affinity. The following table summarizes the binding affinities of several common α2-antagonists for the three human α2-adrenoceptor subtypes.

Compoundα2A (pKi)α2B (pKi)α2C (pKi)Reference
Yohimbine8.2 - 8.58.09.17 - 9.6[1]
Rauwolscine---[2]
Atipamezole---
Idazoxan---[2]
BRL 44408---
MK-912---

Note: A hyphen (-) indicates that specific data was not found in the cited sources. The range of values for Yohimbine reflects data from multiple studies.

Selectivity Profiles of α2-Antagonists

Receptor selectivity is a crucial aspect of drug development, as it can determine the therapeutic efficacy and side-effect profile of a compound. The following table illustrates the selectivity of various antagonists for the different α2-adrenoceptor subtypes. Selectivity is often expressed as a ratio of the Ki values for different receptors.

Compoundα2B/α2A Selectivityα2C/α2A Selectivityα2C/α2B SelectivityReference
Yohimbine~1.6~0.25~0.16[1]
Rauwolscine---[2]
Atipamezole---
Idazoxan---[2]
BRL 44408---
MK-912---

Note: Selectivity ratios are calculated from the average pKi values. A value less than 1 indicates selectivity for the receptor in the numerator. A hyphen (-) indicates that specific data was not found in the cited sources.

Functional Activity of α2-Antagonists

The functional activity of an antagonist is its ability to inhibit the response of an agonist. This is often quantified by the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist's maximal response. The pA2 value is another measure of antagonist potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

CompoundAssay TypeAgonist UsedIC50 (nM)pA2Reference
YohimbineGTPγS BindingNorepinephrine-7.82[3]
Rauwolscine----
Atipamezole----
IdazoxanFunctional AntagonismClonidine--[2]

Note: A hyphen (-) indicates that specific data was not found in the cited sources.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for α2-adrenergic receptor subtypes.

Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a specific radioligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Materials:

  • Cell membranes expressing the human α2A, α2B, or α2C adrenoceptor subtype.

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine.

  • Non-specific binding control: Phentolamine or other suitable α-adrenergic antagonist at a high concentration.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the desired α2-adrenoceptor subtype.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of the radioligand (typically at or below its Kd value) to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes (with α2 receptors) Incubation Incubate Components: Membranes + Radioligand + Test Compound Membranes->Incubation Radioligand [3H]-Radioligand Radioligand->Incubation TestCompound Test Compound (e.g., 14-NB-Yohimbine) TestCompound->Incubation Filtration Filtration Incubation->Filtration Separate bound from free Counting Scintillation Counting Filtration->Counting Measure radioactivity Analysis Calculate IC50 & Ki Counting->Analysis

Fig. 1: Workflow for a competitive radioligand binding assay.
GTPγS Functional Assay

Objective: To determine the functional antagonist activity (IC50 or pA2) of a test compound at Gi-coupled α2-adrenergic receptors.

Principle: This assay measures the ability of a G protein-coupled receptor (GPCR) to catalyze the exchange of GDP for GTP on the Gα subunit upon agonist stimulation. A non-hydrolyzable GTP analog, [35S]GTPγS, is used, and its incorporation into G proteins is measured as an indicator of receptor activation. Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding.

Materials:

  • Cell membranes expressing the human α2-adrenoceptor subtype.

  • Agonist: e.g., Norepinephrine or a specific α2-agonist.

  • [35S]GTPγS.

  • GDP.

  • Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane and Compound Incubation: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of the antagonist test compound.

  • Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the receptors.

  • Initiate Reaction: Add a mixture of [35S]GTPγS and GDP to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50. For pA2 determination, perform Schild analysis by generating agonist concentration-response curves in the presence of different antagonist concentrations.

GTP_gamma_S_Assay_Workflow cluster_components Reaction Components cluster_incubation Assay Incubation cluster_measurement Measurement cluster_result Result Analysis Membranes Cell Membranes (α2 receptor + G-protein) Incubation Incubate all components Membranes->Incubation Agonist α2-Agonist Agonist->Incubation Antagonist Test Antagonist Antagonist->Incubation GTPgS [35S]GTPγS GTPgS->Incubation GDP GDP GDP->Incubation Filtration Filtration Incubation->Filtration Separate bound [35S]GTPγS Counting Scintillation Counting Filtration->Counting Measure radioactivity Analysis Determine IC50 / pA2 Counting->Analysis

Fig. 2: Workflow for a GTPγS functional assay to assess antagonist activity.

Signaling Pathways

α2-adrenergic receptors are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate other signaling pathways, such as ion channels. Antagonists like yohimbine and its derivatives block the initial agonist binding, thereby preventing the activation of this downstream signaling cascade.

a2_Adrenergic_Signaling Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds & Activates Antagonist Antagonist (e.g., Yohimbine) Antagonist->Receptor Binds & Blocks G_protein G-protein (Gi/o) (αβγ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) cAMP cAMP ATP ATP ATP->cAMP Conversion Response Cellular Response (e.g., ↓ Neurotransmitter Release)

Fig. 3: Simplified signaling pathway of the α2-adrenergic receptor.

Conclusion

This guide provides a comparative overview of several α2-adrenergic antagonists, with a focus on their receptor binding affinities and functional activities. While direct quantitative data for this compound remains elusive in publicly available literature, the provided data for yohimbine and other antagonists serves as a valuable resource for researchers in the field. The detailed experimental protocols for radioligand binding and GTPγS functional assays offer a practical guide for the characterization of novel α2-adrenergic ligands. Further research is warranted to fully elucidate the pharmacological profile of 14-substituted yohimbine derivatives to aid in the development of more selective and potent therapeutic agents targeting the α2-adrenergic system.

References

Cross-Validation of Analytical Methods for 14-(4-Nitrobenzoyloxy)yohimbine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 14-(4-Nitrobenzoyloxy)yohimbine, a derivative of the indole alkaloid yohimbine. The focus is on the cross-validation of these methods to ensure accuracy, reliability, and consistency of analytical data, a critical aspect in drug development and quality control. This document outlines detailed experimental protocols, presents data in a comparative format, and includes visualizations to clarify complex workflows and relationships.

Introduction to this compound and the Imperative of Cross-Validation

This compound is a synthesized derivative of yohimbine, an alkaloid with known alpha-2 adrenergic receptor antagonist activity. The addition of the 4-nitrobenzoyloxy group at the 14th position can significantly alter its physicochemical properties and pharmacological activity. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, and quality assurance.

Cross-validation of analytical methods is the process of assuring that two or more distinct methods provide equivalent and reliable results for the same analyte in a given matrix. This is crucial when transferring methods between laboratories, introducing a new method, or when a reference method is unavailable. This guide will compare High-Performance Liquid Chromatography (HPLC) with different detection techniques, a common and versatile approach for the analysis of alkaloids and their derivatives.[1][2][3][4][5]

Comparative Overview of Analytical Methods

The selection of an analytical method for this compound would be based on the principles used for yohimbine analysis, considering the structural modifications. The primary methods considered for comparison are:

  • High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV/Vis) Detection: A widely accessible and robust technique.[1][3][5]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Offers higher sensitivity and selectivity for fluorescent compounds.[2]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Provides the highest sensitivity and selectivity, enabling structural confirmation.[6][7][8][9]

The logical relationship and the typical progression in analytical method development and validation are illustrated in the diagram below.

cluster_0 Method Development & Validation cluster_1 Cross-Validation HPLC_UV HPLC-UV/Vis HPLC_FLD HPLC-FLD HPLC_UV->HPLC_FLD Increased Sensitivity CrossValidation Cross-Validation (This Guide) HPLC_UV->CrossValidation HPLC_MS HPLC-MS/MS HPLC_FLD->HPLC_MS Highest Selectivity HPLC_FLD->CrossValidation HPLC_MS->CrossValidation

Caption: Logical relationship and progression of analytical methods.

Experimental Protocols for Cross-Validation

A comprehensive cross-validation study involves analyzing the same set of samples using the different analytical methods and comparing the results.

Preparation of Standard and Quality Control (QC) Samples
  • Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the reference standard.

Sample Preparation

A generic sample preparation workflow is outlined below. The specific steps may need to be optimized based on the sample matrix (e.g., plasma, tissue homogenate, formulation).

start Sample Collection protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis Injection into Analytical System reconstitution->analysis

Caption: General sample preparation workflow for analysis.

Chromatographic Conditions

The following are suggested starting conditions that would require optimization for this compound.

ParameterHPLC-UV/VisHPLC-FLDHPLC-MS/MS
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient)Methanol:0.5% Aqueous Triethylamine, pH 3.0 (isocratic)[2]Acetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Column Temp. 30 °C30 °C40 °C
Injection Vol. 10 µL20 µL5 µL
UV/Vis Detection 278 nm[3]--
FLD Detection -Excitation: 280 nm, Emission: 360 nm[2]-
MS/MS Detection --ESI+, MRM mode (transitions to be determined)

Data Presentation and Comparison

The cross-validation will be assessed based on several key parameters. The acceptance criteria should be predefined according to regulatory guidelines (e.g., FDA, ICH).

Linearity and Range
MethodLinear Range (ng/mL)Correlation Coefficient (r²)
HPLC-UV/Vis 10 - 1000> 0.995
HPLC-FLD 1 - 500> 0.998
HPLC-MS/MS 0.1 - 200> 0.999
Precision and Accuracy
MethodQC LevelPrecision (%RSD)Accuracy (%Bias)
HPLC-UV/Vis Low (30 ng/mL)< 10%± 10%
Mid (300 ng/mL)< 10%± 10%
High (800 ng/mL)< 10%± 10%
HPLC-FLD Low (3 ng/mL)< 8%± 8%
Mid (150 ng/mL)< 8%± 8%
High (400 ng/mL)< 8%± 8%
HPLC-MS/MS Low (0.3 ng/mL)< 5%± 5%
Mid (50 ng/mL)< 5%± 5%
High (150 ng/mL)< 5%± 5%
Comparison of Results from Spiked Samples

A set of identical spiked samples should be analyzed by all three methods. The percentage difference between the methods should be calculated.

Sample IDHPLC-UV/Vis (ng/mL)HPLC-FLD (ng/mL)HPLC-MS/MS (ng/mL)% Diff (UV vs. MS/MS)% Diff (FLD vs. MS/MS)
Sample 1 45.248.549.1-7.9%-1.2%
Sample 2 488.1501.2495.8-1.6%1.1%
Sample 3 955.3Not Analyzed940.51.6%N/A

Conclusion and Recommendations

This guide provides a framework for the cross-validation of analytical methods for this compound.

  • HPLC-UV/Vis is a reliable and accessible method suitable for routine analysis where high sensitivity is not required.

  • HPLC-FLD offers a significant improvement in sensitivity over UV detection and is a good alternative when MS instrumentation is not available.

  • HPLC-MS/MS is the gold standard, providing the highest level of sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level analysis.

The choice of method will depend on the specific application, required sensitivity, and available resources. A thorough cross-validation as outlined above is essential to ensure data integrity and comparability across different analytical platforms. The workflow for this decision-making and validation process is depicted below.

Define_Requirements Define Analytical Requirements Method_Selection Select Candidate Methods (HPLC-UV, HPLC-FLD, HPLC-MS/MS) Define_Requirements->Method_Selection Develop_Validate Develop and Validate Each Method Individually Method_Selection->Develop_Validate Cross_Validate Perform Cross-Validation (Analyze Same Samples) Develop_Validate->Cross_Validate Compare_Results Compare Results and Assess Against Acceptance Criteria Cross_Validate->Compare_Results Select_Method Select Appropriate Method(s) for Intended Use Compare_Results->Select_Method

Caption: Workflow for analytical method selection and cross-validation.

References

structure-activity relationship of yohimbine analogs including 14-(4-Nitrobenzoyloxy)yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of yohimbine and its analogs, with a specific focus on the impact of substitutions at the C-14 position, including 14-(4-Nitrobenzoyloxy)yohimbine. The information is supported by experimental data and detailed methodologies for key assays.

Introduction to Yohimbine and its Analogs

Yohimbine is a naturally occurring indole alkaloid that acts as an antagonist at α2-adrenergic receptors and also interacts with various other receptors, including serotonergic and dopaminergic receptors.[1] Its complex pentacyclic structure has been a target for medicinal chemists to develop analogs with improved selectivity and therapeutic profiles. The structure-activity relationship of yohimbine is complex, with modifications at different positions on its scaffold leading to significant changes in receptor affinity and functional activity.

Comparison of Receptor Binding Affinity

The binding affinity of yohimbine and its analogs to adrenergic and serotonergic receptors is a key determinant of their pharmacological effects. Modifications to the yohimbine scaffold can dramatically alter this affinity and selectivity.

Key Structure-Activity Relationship Insights:

  • General Adrenergic Receptor Affinity: Yohimbine exhibits a high affinity for α2-adrenergic receptors (pKi values of 8.2-9.6 for subtypes) and moderate affinity for α1-adrenergic receptors (pKi values around 6.7-6.8).[1]

  • Substitution at C-14: Introduction of bulky substituents at the 14β-position of yohimbine, such as a benzoyloxy group, has been shown to render the compound inactive as an α-adrenoceptor antagonist.[2] Specifically, 14β-benzoyloxy yohimbine was found to be inactive in a study assessing the blockade of pressor responses to epinephrine in pithed rats.[2] Furthermore, the introduction of a p-nitrobenzoyloxy group at the 14β-position markedly reduces both α1- and α2-adrenoceptor antagonistic activities.[3] This suggests that steric hindrance at this position is detrimental to binding at adrenergic receptors.

  • Other Modifications:

    • Amino Esters of Yohimbic Acid: Novel yohimbine analogs with amino esters of yohimbic acid have been identified as potent and selective ADRA2A antagonists. For instance, one such analog showed a 6-fold higher ADRA1A/ADRA2A selectivity and a 25-fold higher ADRA2B/ADRA2A selectivity compared to yohimbine.[1]

    • Hydroxylation: The hydroxylated metabolites of yohimbine, 10-OH-yohimbine and 11-OH-yohimbine, show a decrease in affinity for α2-adrenoceptors compared to the parent compound.[4]

Table 1: Adrenergic Receptor Binding Affinities of Yohimbine and Analogs

CompoundReceptor SubtypeBinding Affinity (pKi)SpeciesCommentsReference
Yohimbine α2A-AR8.2 - 8.5HumanHigh affinity[1]
α2B-AR8.7HumanHigh affinity[1]
α2C-AR9.6HumanHigh affinity[1]
α1A-AR6.7HumanModerate affinity[1]
α1B-AR6.8HumanModerate affinity[1]
α1D-AR6.8HumanModerate affinity[1]
14β-Benzoyloxy yohimbine α-AdrenoceptorsInactiveRatBulky substituent at C-14 abolishes activity.[2]
14β-(4-Nitrobenzoyloxy)yohimbine α1- & α2-ARMarkedly ReducedRatBulky substituent at C-14 reduces activity.[3]
11-OH-yohimbine α2-ARLower than YohimbineHumanMetabolite with reduced affinity.[4]
10-OH-yohimbine α2-ARLower than 11-OH-yohimbineHumanMetabolite with further reduced affinity.[4]

Table 2: Serotonergic Receptor Binding Affinities of Yohimbine

CompoundReceptor SubtypeBinding Affinity (pKi)SpeciesReference
Yohimbine 5-HT1A7.3Human[1]
5-HT1B6.8Human[1]
5-HT1D7.6Human[1]

Experimental Protocols

Radioligand Displacement Assay for Adrenergic Receptors

This protocol outlines a standard procedure for determining the binding affinity of yohimbine analogs to α2-adrenergic receptors using a radioligand displacement assay with [3H]-yohimbine.

1. Materials and Reagents:

  • Cell membranes expressing the α2-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • [3H]-yohimbine (Radioligand).

  • Unlabeled yohimbine (for determining non-specific binding).

  • Test compounds (yohimbine analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]-yohimbine (at a concentration near its Kd, e.g., 1-5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of unlabeled yohimbine (at a high concentration, e.g., 10 µM), 50 µL of [3H]-yohimbine, and 100 µL of membrane suspension.

    • Displacement: 50 µL of varying concentrations of the test compound (yohimbine analog), 50 µL of [3H]-yohimbine, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Serotonergic Receptors

This protocol describes a method to assess the functional activity of yohimbine analogs at G-protein coupled serotonin receptors (e.g., 5-HT1A) by measuring changes in intracellular cyclic AMP (cAMP) levels in a cell-based assay.

1. Materials and Reagents:

  • CHO-K1 cells stably expressing the serotonin receptor of interest.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (an adenylyl cyclase activator).

  • A known agonist for the serotonin receptor.

  • Test compounds (yohimbine analogs).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen cAMP detection technology.

2. Procedure:

  • Cell Culture: Culture the CHO-K1 cells expressing the serotonin receptor in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a CO2 incubator.

  • Assay (Antagonist Mode): a. Remove the culture medium and wash the cells once with assay buffer. b. Add 10 µL of varying concentrations of the test compound (yohimbine analog) to the wells and incubate for 15-30 minutes at room temperature. c. Add 10 µL of the known serotonin receptor agonist at its EC80 concentration (the concentration that produces 80% of its maximal response). d. For Gi-coupled receptors, simultaneously add 10 µL of forskolin to stimulate cAMP production. e. Incubate for 30-60 minutes at room temperature.

  • cAMP Measurement: a. Lyse the cells according to the cAMP detection kit manufacturer's instructions. b. Add the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate for HTRF) to each well. c. Incubate for the recommended time (e.g., 60 minutes at room temperature). d. Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw data from the plate reader to cAMP concentrations using the standard curve.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_adrenergic α2-Adrenergic Receptor Signaling Yohimbine Yohimbine / Analog alpha2AR α2-Adrenergic Receptor Yohimbine->alpha2AR Antagonist Gi Gi Protein alpha2AR->Gi Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC G cluster_workflow Radioligand Displacement Assay Workflow Membrane Receptor Membranes Incubation Incubation Membrane->Incubation Radioligand [3H]-Yohimbine Radioligand->Incubation Analog Yohimbine Analog Analog->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

References

Safety Operating Guide

Personal protective equipment for handling 14-(4-Nitrobenzoyloxy)yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 14-(4-Nitrobenzoyloxy)yohimbine. Given the absence of a specific Safety Data Sheet (SDS) for this yohimbine analog, the following guidance is based on the known hazards of the parent compound, yohimbine, and general best practices for handling potent, hazardous chemicals.

Hazard Identification and Health Effects

While specific toxicity data for this compound is not available, it should be handled as a potent and hazardous compound. The parent compound, yohimbine, is known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause a range of adverse effects, including but not limited to, gastrointestinal distress, tachycardia, anxiety, agitation, and hypertension.[3][4] Severe overexposure can lead to neurological and cardiovascular complications.[5][[“]]

Summary of Potential Health Hazards (based on Yohimbine):

Hazard RoutePotential Health Effects
Oral Fatal if swallowed.[1][7]
Dermal Toxic in contact with skin.[1][2]
Inhalation Toxic if inhaled.[1][2]
Eye Contact May cause irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous substance.[8] This is critical for preventing exposure through inhalation, skin contact, and accidental ingestion.[9]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile). One glove cuff should be under the gown cuff and the other over.[10]Prevents skin contact. Double gloving provides an extra layer of protection.
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[10] A "bunny suit" or coverall can provide more complete protection.[11]Protects skin from splashes and aerosol exposure.
Eye and Face Protection Safety goggles or a face shield.[11]Protects eyes from splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or if there is a risk of aerosol generation.[11]Prevents inhalation of the compound.

Handling and Storage

Operational Plan for Safe Handling:

  • Preparation: Work should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to ensure adequate ventilation and containment.[8][12]

  • Donning PPE: Put on all required PPE before handling the compound.

  • Weighing and Aliquoting: Handle the solid compound with care to avoid generating dust. Use appropriate tools and techniques for weighing and transferring.

  • In Solution: When working with the compound in solution, be mindful of potential splashes and aerosol generation.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[12] Decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination.

Storage:

  • Store in a tightly closed, properly labeled container.[1][12]

  • Keep in a cool, dry, and well-ventilated place.[12]

  • Store in a locked-up and secure location.[2][12]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[12]
Skin Contact If on skin, wash with plenty of soap and water. Remove contaminated clothing immediately and wash it before reuse.[12]
Inhalation If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician.[12]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[12]

Disposal Plan

All waste generated from handling this compound must be considered hazardous.

Disposal Procedures:

  • Solid Waste: Place contaminated solid waste (e.g., pipette tips, gloves, gowns, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a compatible and properly labeled hazardous waste container. Segregate waste streams as appropriate (e.g., halogenated vs. non-halogenated solvents).[13]

  • Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][12] Do not dispose of down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling A Review SDS and Protocols B Designate Work Area (Fume Hood/BSC) A->B C Assemble All Materials B->C G Don Double Gloves D Don Gown/Coverall E Don Respirator D->E F Don Eye/Face Protection E->F F->G H Weighing/Aliquoting G->H Proceed to Handling I Preparation of Solutions H->I J Experimental Procedure I->J K Segregate and Contain Hazardous Waste J->K Proceed to Cleanup L Decontaminate Surfaces and Equipment K->L M Dispose of Waste per Institutional Guidelines L->M N Doff PPE M->N Proceed to Post-Handling O Wash Hands Thoroughly N->O

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.